D-Sorbitol-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-1,1,2,3-tetradeuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2,3D,5D |
InChI Key |
FBPFZTCFMRRESA-ASHSYJKHSA-N |
Isomeric SMILES |
[2H][C@]([C@@H]([C@H](CO)O)O)([C@@]([2H])(C([2H])([2H])O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is D-Sorbitol-d4 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Sorbitol-d4, a deuterated analog of D-Sorbitol. It is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on its role as an internal standard in quantitative analysis.
Introduction to this compound
This compound is a stable isotope-labeled form of D-Sorbitol, a naturally occurring sugar alcohol. In this compound, four hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. This isotopic substitution results in a molecule that is chemically identical to D-Sorbitol but has a higher molecular weight. This property makes it an ideal internal standard for quantitative mass spectrometry-based assays, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio.[1]
The primary application of this compound is in analytical chemistry, particularly in pharmacokinetic and metabolic studies where accurate quantification of D-Sorbitol is crucial.[2] D-Sorbitol itself is a key intermediate in the polyol pathway, and its accumulation has been linked to complications in diabetes.[3]
Chemical Structure and Properties
The chemical structure of this compound is identical to that of D-Sorbitol, with the exception of the isotopic labeling. The IUPAC name for D-Sorbitol is (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol.[4] The exact positions of the four deuterium atoms in this compound can vary depending on the synthetic method used in its production.
Chemical Structure of D-Sorbitol
Caption: Fischer projection of the D-Sorbitol molecule.
Physicochemical Properties
The key physicochemical properties of D-Sorbitol and its deuterated analog are summarized in the table below. It is important to note that while many physical properties are similar to the unlabeled compound, the molecular weight is significantly different due to the presence of deuterium.
| Property | D-Sorbitol | This compound |
| Molecular Formula | C₆H₁₄O₆ | C₆H₁₀D₄O₆ |
| Molecular Weight | 182.17 g/mol [4] | Approx. 186.20 g/mol |
| Appearance | White, crystalline powder[4] | White to off-white solid |
| Melting Point | 95 °C | Similar to D-Sorbitol |
| Solubility | Very soluble in water[5] | Very soluble in water |
| Isotopic Purity | Not Applicable | Typically ≥98% |
Synthesis of this compound
The synthesis of this compound is not commonly detailed in standard literature but follows established methods for deuterium labeling. The synthesis of the unlabeled D-Sorbitol is typically achieved through the catalytic hydrogenation of D-glucose.[6]
A common strategy for the synthesis of deuterated compounds involves the reduction of a suitable precursor with a deuterated reducing agent. For this compound, this could involve the reduction of D-glucose using a deuterium source. Another approach is through H-D exchange reactions on the D-Sorbitol molecule itself, often catalyzed by a metal in the presence of D₂ gas or D₂O.
Applications in Research and Drug Development
The primary and most critical application of this compound is as an internal standard for the quantification of D-Sorbitol in biological matrices.[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it accounts for variations in sample preparation, chromatography, and instrument response.[7]
Experimental Protocol: Quantification of D-Sorbitol in Human Plasma by LC-MS/MS
This section outlines a representative experimental protocol for the quantification of D-Sorbitol in human plasma using this compound as an internal standard. This protocol is based on established methods for the analysis of sorbitol in biological fluids.[8][9]
4.1.1. Materials and Reagents
-
D-Sorbitol (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate
-
Human plasma (blank)
4.1.2. Sample Preparation
-
Protein Precipitation: To 50 µL of human plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile containing this compound at a concentration of 500 ng/mL).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
4.1.3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar compounds like sorbitol. An example is a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution is employed, starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous component.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both D-Sorbitol and this compound.
-
D-Sorbitol: The precursor ion is typically the [M-H]⁻ ion at m/z 181.2. A characteristic product ion is monitored (e.g., m/z 89.1).
-
This compound: The precursor ion is the [M-H]⁻ ion at m/z 185.2. The corresponding product ion is monitored (e.g., m/z 91.1).
-
-
Collision Energy: Optimized for the specific instrument and transitions.
-
4.1.4. Data Analysis The concentration of D-Sorbitol in the plasma samples is determined by calculating the peak area ratio of the analyte (D-Sorbitol) to the internal standard (this compound). A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of D-Sorbitol and a constant concentration of this compound.
Signaling Pathways and Experimental Workflows
The use of this compound as an internal standard is a critical component of the analytical workflow for quantitative studies. The following diagram illustrates a typical workflow for a pharmacokinetic study involving the quantification of D-Sorbitol.
Caption: Experimental workflow for D-Sorbitol quantification.
Conclusion
This compound is an indispensable tool for researchers and scientists engaged in the quantitative analysis of D-Sorbitol. Its use as an internal standard in LC-MS/MS assays ensures the accuracy and reliability of the data obtained, which is paramount in fields such as drug development and metabolic research. This guide provides a foundational understanding of this compound, its properties, and its application in a key experimental protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sorbitol Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Sorbitol - Wikipedia [en.wikipedia.org]
- 4. Sorbitol | C6H14O6 | CID 5780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. scispace.com [scispace.com]
- 7. texilajournal.com [texilajournal.com]
- 8. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of D-Sorbitol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of D-Sorbitol-d4, a deuterated form of the sugar alcohol D-Sorbitol. This isotopically labeled compound is a valuable tool in various research and development applications, including as an internal standard in mass spectrometry-based analyses and in metabolic studies. This document details the primary synthetic route, experimental protocols, and methods for assessing isotopic enrichment.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the reduction of D-glucose using a deuterium-donating reagent. The aldehyde group at the C1 position of D-glucose is reduced to a primary alcohol, yielding D-Sorbitol. By employing a deuterated reducing agent, deuterium atoms are incorporated at this position.
Two primary methods for this transformation are:
-
Reduction with Sodium Borodeuteride (NaBD₄): This is a widely used laboratory-scale method due to its simplicity and high efficiency.[1]
-
Catalytic Hydrogenation with Deuterium Gas (D₂): This method is suitable for larger-scale synthesis and often employs catalysts such as Raney Nickel or Ruthenium on a support.[2]
Synthesis Pathway
The general pathway for the synthesis of this compound from D-glucose is illustrated below. The diagram outlines the key transformation of the aldehyde functional group to a deuterated primary alcohol.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using sodium borodeuteride.
1.2.1. Materials and Reagents
| Material/Reagent | Grade | Supplier |
| D-Glucose | Anhydrous, ≥99.5% | Standard Chemical Supplier |
| Sodium Borodeuteride (NaBD₄) | ≥98% atom % D | Isotope Supplier |
| Methanol (MeOH) | Anhydrous | Standard Chemical Supplier |
| Deionized Water | High Purity | Laboratory Source |
| Dowex® 50WX8 hydrogen form | 100-200 mesh | Standard Chemical Supplier |
| Hydrochloric Acid (HCl) | Concentrated | Standard Chemical Supplier |
1.2.2. Synthesis Procedure (Sodium Borodeuteride Method)
-
Dissolution of D-Glucose: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-glucose (1 equivalent) in deionized water at room temperature.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add a solution of sodium borodeuteride (0.25-0.30 equivalents) in a small amount of cold deionized water to the D-glucose solution. The addition should be performed portion-wise to control the reaction, which can be exothermic.
-
Reaction: Allow the reaction mixture to stir at room temperature for a designated period, typically 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of D-glucose.
-
Quenching and Neutralization: After the reaction is complete, carefully quench the excess sodium borodeuteride by the slow addition of dilute hydrochloric acid until the effervescence ceases and the pH of the solution is neutral (pH ~7).
-
Purification: The resulting solution contains this compound and inorganic salts. The purification can be achieved by passing the solution through a column packed with a cation exchange resin (e.g., Dowex® 50WX8) to remove sodium ions. The eluate is then collected and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol.
Isotopic Purity Analysis
The determination of the isotopic purity of this compound is crucial to ensure the quality and reliability of the labeled compound for its intended applications. The primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Analytical Workflow
The following diagram illustrates the general workflow for the determination of the isotopic purity of a synthesized batch of this compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a labeled compound. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, it is possible to resolve and quantify the relative abundance of the different isotopologues (d0, d1, d2, d3, d4, etc.).
2.2.1. Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent, such as methanol or water.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in the region of the expected molecular ion of this compound.
-
Data Analysis: The isotopic purity is calculated from the relative intensities of the peaks corresponding to the unlabeled (d0) and deuterated (d1, d2, d3, d4) species. The natural isotopic abundance of carbon-13 should be taken into account for accurate calculations.
2.2.2. Expected Mass Spectral Data
The following table summarizes the theoretical exact masses for the protonated molecular ions of D-Sorbitol and its deuterated isotopologues.
| Isotopologue | Chemical Formula | Exact Mass [M+H]⁺ |
| D-Sorbitol (d0) | C₆H₁₅O₆⁺ | 183.0863 |
| D-Sorbitol-d1 | C₆H₁₄DO₆⁺ | 184.0926 |
| D-Sorbitol-d2 | C₆H₁₃D₂O₆⁺ | 185.0989 |
| D-Sorbitol-d3 | C₆H₁₂D₃O₆⁺ | 186.1052 |
| This compound | C₆H₁₁D₄O₆⁺ | 187.1115 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the location and extent of deuteration.
-
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the protons at the C1 position should be significantly diminished or absent, depending on the isotopic purity. The integration of the residual proton signal at this position relative to other non-deuterated positions in the molecule can be used to estimate the extent of deuteration.
-
²H NMR (Deuterium NMR): A ²H NMR spectrum will show a signal corresponding to the deuterium atoms at the C1 position, confirming the site of labeling.
2.3.1. Quantitative Data Summary
While the exact yield and isotopic purity are dependent on the specific reaction conditions and the quality of the deuterated reagent, the following table provides typical expected values for the synthesis of this compound via the sodium borodeuteride method.
| Parameter | Typical Value | Method of Determination |
| Chemical Yield | > 90% | Gravimetric analysis after purification |
| Isotopic Purity (% d4) | ≥ 98% | High-Resolution Mass Spectrometry |
| Chemical Purity | ≥ 98% | HPLC, NMR |
Conclusion
The synthesis of this compound via the reduction of D-glucose with sodium borodeuteride is a robust and efficient method for obtaining this valuable isotopically labeled compound. The purification of the product is straightforward, and the isotopic purity can be accurately determined using a combination of high-resolution mass spectrometry and NMR spectroscopy. This technical guide provides researchers, scientists, and drug development professionals with the essential information required for the successful synthesis and characterization of this compound for their research and development needs.
References
Safety and handling guidelines for D-Sorbitol-d4
An In-depth Technical Guide to the Safety and Handling of D-Sorbitol-d4
Introduction
Hazard Identification and Classification
D-Sorbitol is generally not classified as a hazardous substance according to OSHA 29 CFR 1910.1200 and Regulation (EC) No. 1272/2008.[2][3] It does not meet the criteria for classification as persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[2] The primary health concern is the potential for a laxative effect upon ingestion of large quantities.[3][4] As a fine powder, it may also pose a slight fire or dust explosion hazard under specific conditions.[3]
Physical and Chemical Properties
D-Sorbitol is a white, odorless, crystalline, and hygroscopic powder with a sweet taste.[5][6] It is readily soluble in water.[5][7] The primary difference between D-Sorbitol and this compound is their molecular weight.
| Property | Value | References |
| Molecular Formula | C₆H₁₀D₄O₆ | [1][5] |
| Molecular Weight | 186.20 g/mol (this compound); 182.17 g/mol (D-Sorbitol) | [1][5] |
| Appearance | White crystalline powder, flakes, or granules | [5][8] |
| Odor | Odorless | [5][8] |
| Melting Point | 98-100 °C | [7] |
| Boiling Point | 295 °C | [8] |
| Solubility in Water | 200 mg/mL | [7] |
| pH (1% solution) | 6-7 | [8] |
| Vapor Pressure | <0.1 mmHg at 25 °C | [7] |
| Autoignition Temperature | >1200 °F | [3] |
Toxicological Data
Toxicological data for D-Sorbitol indicates low acute toxicity. The material is not considered to be a skin or respiratory irritant based on animal models.[3] Ingestion of large amounts (e.g., 50 grams) can lead to gastrointestinal discomfort, including a laxative effect, vomiting, and diarrhea.[3]
| Route of Administration | Species | Dose | Effect | References |
| Oral | Rat | LD50: 15,900 mg/kg | - | [3][4] |
| Oral | Mouse | LD50: 17,800 mg/kg | - | [4] |
| Oral | Woman | TDLo: 1700 mg/kg/day | - | [3][4] |
| Subcutaneous | Rat | LD50: 29,600 mg/kg | - | [4] |
| Subcutaneous | Mouse | LD50: 24 g/kg | - | [4] |
| Intravenous | Rat | LD50: 7,100 mg/kg | - | [4] |
| Intravenous | Mouse | LD50: 9,480 mg/kg | - | [4] |
Handling and Storage
General Handling
Standard laboratory and industrial hygiene practices should be followed.[2] Use in a well-ventilated area is recommended.[3] Avoid the formation of dust, as fine organic powders suspended in air can form explosive mixtures.[3] All ignition sources should be eliminated from areas where dust may accumulate.[3] When handling, avoid contact with skin and eyes, and do not ingest.[9] Personal protective equipment should be worn as detailed below.
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] D-Sorbitol is hygroscopic and should be protected from moisture.[5] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific handling conditions.
-
Eye Protection : Use safety glasses with side shields or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]
-
Hand Protection : Wear appropriate chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling the material.[2]
-
Body Protection : A lab coat or other protective clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection : If dust is generated and ventilation is inadequate, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[2]
Experimental Protocols
General Laboratory Handling Protocol
This protocol outlines the general steps for safely handling this compound powder in a laboratory setting.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible.
-
Don the appropriate PPE as described in Section 6.
-
-
Weighing and Transfer :
-
Conduct all weighing and transfer operations in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use a spatula to carefully transfer the powder. Avoid scooping in a manner that creates airborne dust.
-
If transferring to a solution, add the powder slowly to the liquid to prevent splashing.
-
-
Spill Cleanup :
-
In case of a spill, immediately cordon off the area.
-
Clean up spills using dry methods such as a vacuum with an explosion-proof motor or by gentle sweeping to avoid creating dust clouds.[3]
-
Place the spilled material into a sealed, labeled container for proper disposal.[3]
-
Do not use compressed air for cleaning.[3]
-
-
Disposal :
-
All waste must be handled in accordance with local, state, and federal regulations.[3]
-
First Aid and Emergency Procedures
The following diagram illustrates the recommended first aid and emergency response procedures.
Caption: First Aid Response Workflow for this compound Exposure.
Fire-Fighting Measures
D-Sorbitol is a combustible solid but presents a slight fire hazard.[4][11]
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards : Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[2][8] Finely divided powder can form explosive mixtures with air.[3]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) if necessary.[2]
Stability and Reactivity
D-Sorbitol is stable under normal storage and handling conditions.[3][10] Hazardous polymerization will not occur.[3][10] It should be kept away from strong oxidizing agents, strong acids, and strong bases, as violent reactions can occur.[3][4][11]
Conclusion
This compound is a low-toxicity compound that can be handled safely by following standard laboratory practices. The primary considerations are minimizing dust generation to prevent inhalation and potential dust explosion hazards, and being aware of its laxative effects upon ingestion. Adherence to the guidelines outlined in this document will help ensure the safe use of this compound in research and development settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. uww.edu [uww.edu]
- 5. Sorbitol | C6H14O6 | CID 5780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. D -Sorbitol = 98 50-70-4 [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
Navigating the Nuances of D-Sorbitol-d4: A Technical Guide to Stability and Storage
For researchers, scientists, and professionals in drug development, ensuring the integrity of deuterated compounds like D-Sorbitol-d4 is paramount. This guide provides an in-depth overview of the stability and recommended storage conditions for this compound, drawing upon data from its non-deuterated counterpart, D-Sorbitol, due to the limited availability of specific stability studies on the deuterated form. The inherent stability of the carbon-deuterium bond suggests that this compound will exhibit comparable, if not enhanced, stability to D-Sorbitol.
D-Sorbitol, a polyol or sugar alcohol, is recognized for its high degree of chemical and physical stability.[1] It is a hygroscopic, white crystalline powder that is stable under normal temperatures and pressures.[2][3][4] The primary considerations for its storage and handling revolve around its sensitivity to moisture and incompatibility with strong oxidizing agents.
Recommended Storage and Handling Protocols
To maintain the quality and integrity of this compound, adherence to appropriate storage and handling procedures is crucial. The following table summarizes the key parameters based on data for D-Sorbitol.
| Parameter | Recommendation | Rationale & Details |
| Temperature | Store in a cool, dry place; below 30°C is often cited.[5] | D-Sorbitol is stable to heat and melts without decomposition.[6] Storing at elevated temperatures is generally not a concern for chemical stability, but a cool environment helps to minimize any potential long-term degradation and is good practice for chemical storage. |
| Humidity | Store in a dry environment, protected from moisture.[2][3] | D-Sorbitol is hygroscopic, meaning it readily absorbs moisture from the air.[4][7][8] This can lead to physical changes such as caking and may impact dissolution characteristics. Crystalline sorbitol is less hygroscopic than its solution form.[6] |
| Light | Store away from bright light.[5] | While D-Sorbitol is generally stable, protecting it from light is a standard precautionary measure for all chemicals to prevent any potential light-induced degradation over long-term storage. |
| Container | Store in a tightly closed container.[2][3][8] | A tightly sealed container is essential to protect the compound from atmospheric moisture due to its hygroscopic nature. |
| Incompatibilities | Avoid strong oxidizing agents.[2][3] | As a polyol with multiple hydroxyl groups, D-Sorbitol can react with strong oxidizing agents. |
| Shelf Life | A shelf life of 48 months has been noted for D-Sorbitol when stored under recommended conditions.[5] | With proper storage, D-Sorbitol is a very stable compound. This compound is expected to have a comparable or longer shelf life. |
Understanding Stability and Degradation
The chemical stability of polyols like D-Sorbitol is well-established.[1] They are generally more stable than their corresponding aldose or ketose sugars because the reactive carbonyl group has been reduced to a more stable hydroxyl group.[6]
While specific chemical degradation pathways for this compound under typical storage conditions are not extensively documented—largely due to its inherent stability—the primary risks to its quality are physical changes due to moisture absorption.
In biological systems, D-Sorbitol can be metabolized by the enzyme sorbitol dehydrogenase, which oxidizes it to fructose. This is a well-known biochemical pathway but is not a concern for the chemical stability of the pure compound in storage.
The replacement of hydrogen with deuterium in this compound results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "deuterium kinetic isotope effect" can slow down metabolic processes involving the cleavage of this bond.[9] While this is a key consideration in drug metabolism studies, it also suggests that this compound is at least as, if not more, chemically stable than D-Sorbitol.
Visualizing Stability and Handling
To further clarify the relationships between storage conditions and compound stability, as well as the appropriate handling workflow, the following diagrams are provided.
Caption: Factors influencing the stability of this compound.
Caption: Recommended handling workflow for this compound.
Experimental Protocols
-
Hygroscopicity Testing: Samples are exposed to various controlled relative humidity (RH) levels at a constant temperature. The mass change of the sample is monitored over time until equilibrium is reached. This provides data on the extent and rate of moisture absorption.
-
Stability under Stress Conditions: To assess chemical stability, samples would be stored under accelerated conditions (e.g., elevated temperature and humidity, such as 40°C / 75% RH) for a defined period.
-
Analytical Testing: At specified time points, the stressed samples, along with control samples stored under recommended conditions, would be analyzed for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: Using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any potential degradation products.
-
Water Content: Typically measured by Karl Fischer titration to quantify the moisture content.
-
Given the high stability of D-Sorbitol, it is likely that under these conditions, the primary change observed would be an increase in water content, with minimal to no chemical degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. D-sorbitol Liquid and Powder, Sorbitol 70% Manufacturers, with SDS [mubychem.com]
- 3. D-Sorbitol(50-70-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. ICSC 0892 - D-SORBITOL [inchem.org]
- 5. himedialabs.com [himedialabs.com]
- 6. nguyenstarch.com [nguyenstarch.com]
- 7. dextro-sorbitol, 50-70-4 [thegoodscentscompany.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Abundance of Deuterium in Sorbitol for Researchers and Drug Development Professionals
An in-depth exploration of the natural isotopic composition of sorbitor, methodologies for its determination, and its relevance in metabolic studies.
This technical guide provides a comprehensive overview of the natural abundance of deuterium in sorbitol, a key sugar alcohol in various biological systems and pharmaceutical formulations. This document is intended for researchers, scientists, and drug development professionals interested in isotopic analysis, metabolism, and the physicochemical properties of sorbitol.
Introduction to Deuterium and its Natural Abundance
Deuterium (²H or D) is a stable isotope of hydrogen with a nucleus containing one proton and one neutron. Its natural abundance on Earth is approximately 0.0156%[1]. While this concentration may seem low, the substitution of protium (¹H) with deuterium can significantly impact the physicochemical properties of a molecule due to the kinetic isotope effect. This effect arises from the difference in mass between the two isotopes, which influences reaction rates involving the cleavage of carbon-hydrogen bonds. In the context of drug development, strategic deuterium substitution can alter metabolic pathways, potentially improving a drug's pharmacokinetic profile[2][3][4].
Quantitative Data on Deuterium Abundance in Sorbitol
Direct quantitative data on the site-specific natural abundance of deuterium in sorbitol from various biological sources is not extensively documented in publicly available literature. However, the isotopic composition of its precursor, glucose, has been studied in detail and can serve as a valuable proxy. The distribution of deuterium in glucose is non-statistical and depends on the photosynthetic pathway of the source plant (C3 vs. C4)[5]. It is expected that sorbitol, being a direct metabolic product of glucose, would exhibit a similar non-statistical distribution of deuterium.
The table below presents hypothetical data for the natural abundance of deuterium in sorbitol, derived from the principles established for glucose. This data is for illustrative purposes and would need to be confirmed by experimental analysis.
| Source Organism (Photosynthetic Pathway) | Overall (D/H) Ratio (ppm) | Site-Specific (D/H) Ratio (Relative to VSMOW*) |
| C1 | ||
| Apple (C3 Plant) | 145 | δ²H ≈ -110‰ |
| Maize (C4 Plant) | 150 | δ²H ≈ -100‰ |
*Vienna Standard Mean Ocean Water (VSMOW) is the international standard for hydrogen and oxygen isotope ratios.
Experimental Protocols for Determining Deuterium Abundance
The determination of the natural abundance of deuterium in sorbitol requires specialized analytical techniques capable of measuring subtle variations in isotopic ratios. The two primary methods employed for this purpose are Isotope Ratio Mass Spectrometry (IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR).
Isotope Ratio Mass Spectrometry (IRMS)
IRMS is a highly sensitive technique used to measure the average isotopic ratio of an element in a sample. For deuterium analysis of organic compounds like sorbitol, the sample is first combusted or pyrolyzed to convert it into hydrogen gas (H₂). The gas is then introduced into the mass spectrometer, where the ions of different masses (¹H¹H, ¹H²H) are separated and their relative abundances are measured[1][2].
Detailed Methodology for IRMS Analysis of Sorbitol:
-
Sample Preparation:
-
Lyophilize the sorbitol sample to remove any water, which would interfere with the deuterium measurement of the molecule itself.
-
Accurately weigh approximately 0.5-1.0 mg of the dried sorbitol into a silver or tin capsule.
-
-
High-Temperature Conversion:
-
Place the capsule into an elemental analyzer coupled to the IRMS system.
-
The sample is dropped into a high-temperature (typically 1450 °C) reactor filled with glassy carbon chips.
-
At this temperature, the sorbitol pyrolyzes, and the hydrogen atoms are converted to H₂ gas.
-
-
Gas Chromatography and Introduction to IRMS:
-
The resulting gases are passed through a gas chromatography column to separate the H₂ from other combustion products.
-
A carrier gas (typically helium) transports the purified H₂ gas into the ion source of the mass spectrometer.
-
-
Mass Analysis and Detection:
-
In the ion source, the H₂ molecules are ionized.
-
The ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio (m/z 2 for ¹H¹H⁺ and m/z 3 for ¹H²H⁺).
-
Sensitive detectors (Faraday cups) simultaneously measure the ion currents for each isotopic species.
-
-
Data Analysis:
-
The ratio of the ion currents (m/z 3 / m/z 2) is used to calculate the δ²H value of the sample relative to a calibrated international standard (VSMOW).
-
Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)
SNIF-NMR is a powerful technique that can determine the non-statistical distribution of deuterium at specific positions within a molecule[3][6][7][8][9]. This method utilizes high-field ²H-NMR spectroscopy to resolve the signals from deuterium at different molecular sites.
Detailed Methodology for SNIF-NMR Analysis of Sorbitol:
-
Sample Preparation:
-
Dissolve a high concentration of the purified and dried sorbitol sample in a deuterium-depleted solvent.
-
Add a reference compound with a known deuterium content for chemical shift and intensity calibration.
-
-
²H-NMR Spectroscopy:
-
Acquire the ²H-NMR spectrum on a high-field NMR spectrometer equipped with a specific deuterium probe head.
-
Long acquisition times are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of deuterium.
-
-
Spectral Analysis:
-
The resulting spectrum will show distinct peaks corresponding to the deuterium atoms at each non-equivalent position in the sorbitol molecule.
-
The area of each peak is proportional to the concentration of deuterium at that specific site.
-
-
Quantification of Site-Specific Isotope Ratios:
-
By comparing the integral of each signal to the integral of the reference compound, the site-specific (D/H)i ratios can be calculated.
-
These ratios provide a detailed isotopic fingerprint of the sorbitol molecule.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for deuterium analysis and the metabolic context of sorbitol.
Caption: Workflow for IRMS and SNIF-NMR analysis of sorbitol.
Caption: The Polyol Pathway for the conversion of glucose to fructose via sorbitol.
Relevance to Researchers and Drug Development Professionals
Understanding the natural abundance of deuterium in sorbitol and its metabolites has several important implications for the scientific community:
-
Authenticity and Origin Determination: The isotopic fingerprint of sorbitol can be used to determine its geographical and botanical origin, which is crucial for quality control in the food and pharmaceutical industries[6][7].
-
Metabolic Pathway Elucidation: Tracing the fate of naturally labeled sorbitol through metabolic pathways can provide insights into enzyme kinetics and reaction mechanisms without the need for artificial isotopic labeling[10][11].
-
Drug Development: The kinetic isotope effect associated with deuterium can be leveraged to develop "heavy drugs" with improved metabolic stability and pharmacokinetic properties[2][3][4]. A thorough understanding of the natural deuterium distribution in endogenous molecules like sorbitol is fundamental to this area of research. For instance, the polyol pathway is implicated in diabetic complications, and modulating the metabolism of sorbitol through isotopic labeling could be a therapeutic strategy[5][12][13][14][15][16][17].
Conclusion
While direct quantitative data for the natural abundance of deuterium in sorbitol is an area requiring further research, the established methodologies of IRMS and SNIF-NMR provide robust frameworks for its determination. The insights gained from such analyses are of significant value to researchers in fields ranging from food science to drug development. The non-statistical distribution of deuterium in natural products like sorbitol offers a powerful tool for understanding biological processes and for the rational design of novel therapeutics.
References
- 1. forensic-isotopes.org [forensic-isotopes.org]
- 2. ap.smu.ca [ap.smu.ca]
- 3. Principles and application of SNIF-NMR -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. Polyol pathway - Wikipedia [en.wikipedia.org]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 8. The SNIF-NMR® Concept - Eurofins Scientific [eurofins.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Sorbitol (Polyol) Pathway Mnemonic for USMLE [pixorize.com]
Applications of Deuterated Compounds in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated compounds, molecules in which one or more hydrogen atoms are replaced by their stable isotope deuterium, have become indispensable tools in modern scientific research. This subtle isotopic substitution, which doubles the mass of the hydrogen atom, imparts significant changes to the physicochemical properties of a molecule without altering its fundamental chemical structure. These changes, primarily the kinetic isotope effect (KIE), have profound implications for reaction mechanisms, metabolic pathways, and the pharmacokinetic profiles of drugs. This technical guide provides an in-depth exploration of the core applications of deuterated compounds in research, with a focus on mechanistic elucidation, metabolic and pharmacokinetic studies, and their use as invaluable analytical standards.
Mechanistic Elucidation through the Kinetic Isotope Effect (KIE)
The substitution of a hydrogen (¹H) atom with a deuterium (²H or D) atom leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond[1]. Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate when a C-H bond cleavage is the rate-determining step of a reaction. This phenomenon is known as the deuterium kinetic isotope effect (KIE) and is a powerful tool for investigating reaction mechanisms[1][2][3].
The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant of the reaction with the heavy isotope (kD):
KIE = kH / kD
A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. Typical values for primary deuterium KIEs range from 2 to 7, indicating that the C-H bond cleavage is indeed rate-limiting[1][3]. Secondary KIEs are smaller effects observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step.
Elucidating Enzyme Mechanisms: The Case of Cytochrome P450
A prime example of the KIE's utility is in the study of Cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs and other xenobiotics. The catalytic cycle of CYP450 involves the abstraction of a hydrogen atom from the substrate by a highly reactive iron-oxo intermediate[4]. By using deuterated substrates, researchers can determine if this hydrogen abstraction is the rate-limiting step of the enzymatic reaction. A significant KIE suggests that C-H bond cleavage is rate-determining, providing crucial insight into the enzyme's mechanism[5][6][7].
Quantitative Data on Kinetic Isotope Effects
The magnitude of the KIE can provide valuable information about the transition state of a reaction. The following table summarizes typical deuterium KIE values for various organic reactions.
| Reaction Type | Position of Deuteration | Typical kH/kD | Reference |
| E2 Elimination | β-carbon | 4 - 8 | [3] |
| SN2 Reaction | α-carbon | 0.95 - 1.05 (inverse) | [2] |
| Aldol Condensation | α-carbon to carbonyl | 5 - 7 | [3] |
| Aromatic Electrophilic Substitution | Position of substitution | 1 - 2 | [3] |
| Cytochrome P450 Oxidation | Site of hydroxylation | 2 - 10 | [5] |
Applications in Metabolic and Pharmacokinetic Studies
The KIE has significant implications for drug metabolism and pharmacokinetics (PK). By strategically replacing hydrogen with deuterium at metabolically labile positions in a drug molecule, the rate of metabolism can be significantly reduced. This "metabolic switching" can lead to a number of desirable outcomes, including[8][9][10]:
-
Increased half-life (t½): A slower rate of metabolism leads to a longer drug exposure.
-
Increased bioavailability (AUC): More of the drug reaches the systemic circulation.
-
Reduced formation of toxic metabolites: By slowing down a particular metabolic pathway, the formation of harmful byproducts can be minimized.
-
Improved safety profile: Lower doses or less frequent administration may be possible, reducing the risk of adverse effects.
Quantitative Comparison of Deuterated and Non-Deuterated Drugs
The following table presents a comparison of key pharmacokinetic parameters for several deuterated drugs and their non-deuterated counterparts.
| Drug | Deuterated Analog | Indication | Parameter | Non-Deuterated | Deuterated | Fold Change | Reference |
| Tetrabenazine | Deutetrabenazine | Huntington's Disease | t½ (active metabolites) | ~4-5 h | ~8-9 h | ~2x | [10] |
| Methadone | d₉-methadone | Pain Management | AUC (in mice) | 1 | 5.7 | 5.7x | [11] |
| Methadone | d₉-methadone | Pain Management | Clearance (in mice) | 4.7 L/h/kg | 0.9 L/h/kg | 0.19x | [11] |
| Paroxetine | d₂-paroxetine | Depression | Metabolism Rate | 1 | >1 | >1x | [8] |
Note: The effect of deuteration is not always a decrease in metabolism. In the case of paroxetine, deuteration can lead to an increased rate of metabolism, highlighting the need for empirical investigation for each compound[8].
Deuterated Compounds as Internal Standards
Deuterated compounds are widely used as internal standards (IS) in quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. An ideal internal standard should have physicochemical properties very similar to the analyte of interest to compensate for variations in sample preparation, injection volume, and instrument response. Deuterated compounds are ideal for this purpose because they have nearly identical chemical properties to their non-deuterated counterparts but are distinguishable by their mass-to-charge ratio (m/z) in MS.
Experimental Protocols
Synthesis of a Deuterated Compound: Deuterated Prothionamide
This protocol describes a general method for the synthesis of a deuterated drug, d₂-Prothionamide, adapted from the literature. This method utilizes a thianthrenium (TT) salt for the introduction of a deuterated ethyl group.
Materials:
-
Thianthrenium salt 11 (prepared as described in the source literature)
-
2-Propyl-4-pyridinecarbothioamide
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve 2-propyl-4-pyridinecarbothioamide (1.0 eq) in the anhydrous solvent.
-
Add the thianthrenium salt 11 (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for the time specified in the source literature (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired d₂-Prothionamide.
-
Confirm the structure and deuterium incorporation of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Metabolic Stability Assay using LC-MS/MS
This protocol provides a general procedure for assessing the metabolic stability of a deuterated compound compared to its non-deuterated analog using liver microsomes.
Materials:
-
Liver microsomes (human, rat, or other species)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds (deuterated and non-deuterated, dissolved in a suitable solvent like DMSO or acetonitrile)
-
Deuterated internal standard (structurally unrelated to the test compound)
-
Acetonitrile with 0.1% formic acid (for reaction quenching and protein precipitation)
-
96-well plates
-
Incubator shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
In a 96-well plate, prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL final concentration) and phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
To initiate the metabolic reaction, add the test compound (final concentration typically 1 µM) and the NADPH regenerating system to the wells.
-
For the T=0 min time point, add the quenching solution (ice-cold acetonitrile with internal standard) before adding the NADPH regenerating system.
-
-
Incubation and Sampling:
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of ice-cold acetonitrile containing the internal standard to the respective wells.
-
-
Sample Processing:
-
Seal the plate and vortex to ensure complete protein precipitation.
-
Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant).
-
t½ = 0.693 / k
-
Structural Elucidation using 2D-NMR Spectroscopy (HSQC and HMBC)
This protocol outlines a general approach for the structural elucidation of a deuterated compound using Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments.
Materials:
-
Deuterated compound of interest
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer with 2D capabilities
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of the deuterated compound in the chosen deuterated NMR solvent in an NMR tube.
-
-
Acquisition of 1D Spectra:
-
Acquire a standard ¹H NMR spectrum to determine the proton chemical shifts and multiplicities.
-
Acquire a standard ¹³C NMR spectrum to determine the carbon chemical shifts.
-
-
Acquisition of 2D HSQC Spectrum:
-
Set up and run a standard HSQC experiment. This experiment will show correlations between protons and the carbons to which they are directly attached.
-
The absence of a cross-peak for a proton signal in the HSQC spectrum indicates that the corresponding carbon has been deuterated.
-
-
Acquisition of 2D HMBC Spectrum:
-
Set up and run a standard HMBC experiment. This experiment will show correlations between protons and carbons that are two or three bonds away.
-
HMBC data is crucial for establishing the connectivity of the carbon skeleton, especially for quaternary carbons and for confirming the position of deuterium incorporation.
-
-
Data Analysis and Structure Elucidation:
-
Process and analyze the 1D and 2D NMR spectra using appropriate software.
-
Use the HSQC spectrum to identify direct C-H attachments.
-
Use the HMBC spectrum to piece together the molecular fragments by identifying long-range H-C correlations.
-
The combination of ¹H, ¹³C, HSQC, and HMBC data will allow for the unambiguous assignment of all proton and carbon signals and the confirmation of the site(s) of deuteration.
-
Conclusion
Deuterated compounds have transitioned from being niche research tools to integral components in the drug discovery and development pipeline, as well as in fundamental mechanistic studies. Their ability to modulate metabolic rates through the kinetic isotope effect offers a powerful strategy for improving the pharmacokinetic and safety profiles of therapeutic agents. Furthermore, their utility as highly reliable internal standards has significantly enhanced the accuracy and precision of analytical methodologies. As synthetic methods for site-selective deuteration continue to advance, the applications of these "heavy" molecules in research and medicine are poised to expand even further, promising new insights and improved therapeutic outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. courses.washington.edu [courses.washington.edu]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioscientia.de [bioscientia.de]
- 9. researchgate.net [researchgate.net]
- 10. Deuterated drug - Wikipedia [en.wikipedia.org]
- 11. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of D-Sorbitol in Human Plasma using D-Sorbitol-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Sorbitol, a sugar alcohol, is a key metabolite in the polyol pathway and its quantification in biological matrices is crucial for research in various fields, including diabetes, metabolic disorders, and drug development. This application note provides a detailed protocol for the sensitive and selective quantification of D-Sorbitol in human plasma using a stable isotope-labeled internal standard, D-Sorbitol-d4, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Principle
The method involves the extraction of D-Sorbitol and the internal standard (this compound) from human plasma via protein precipitation. The extracted analytes are then separated using Hydrophilic Interaction Liquid Chromatography (HILIC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.
Experimental Workflow
Figure 1: Experimental workflow for the quantification of D-Sorbitol in human plasma.
Experimental Protocols
Materials and Reagents
-
D-Sorbitol (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Preparation of Stock and Working Solutions
-
D-Sorbitol Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-Sorbitol and dissolve in 10 mL of 50:50 (v/v) methanol:water.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of 50:50 (v/v) methanol:water.
-
D-Sorbitol Working Standards: Prepare a series of working standards by serial dilution of the D-Sorbitol stock solution with 50:50 (v/v) acetonitrile:water to achieve a concentration range of 0.1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard working solution and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of water to the supernatant, vortex to mix.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| LC System | UPLC System |
| Column | HILIC Column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 95% B (6.1-8 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| D-Sorbitol | 181.1 | 89.1 | 0.1 | 30 | 15 |
| This compound | 185.1 | 91.1 | 0.1 | 30 | 15 |
Data Analysis and Quantification
The concentration of D-Sorbitol in the plasma samples is determined by using the peak area ratio of D-Sorbitol to this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a weighting factor of 1/x² is used to fit the data.
Method Validation Data
The following tables summarize the performance characteristics of a similar method for the quantification of sorbitol.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (µg/mL) | R² |
| D-Sorbitol | 0.5 - 100 | > 0.995 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Spiked Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 1.5 | < 10 | 90 - 110 | < 15 | 85 - 115 |
| 50 | < 10 | 90 - 110 | < 15 | 85 - 115 |
| 80 | < 10 | 90 - 110 | < 15 | 85 - 115 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.5 |
Signaling Pathway Context
Figure 2: The Polyol Pathway, where sorbitol is an intermediate metabolite.
Conclusion
This application note describes a robust and reliable LC-MS/MS method for the quantification of D-Sorbitol in human plasma using this compound as an internal standard. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it suitable for various research and clinical applications.
Application Notes & Protocols: Quantitative Analysis of D-Sorbitol by LC-MS/MS using D-Sorbitol-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-Sorbitol, a six-carbon sugar alcohol, is a key player in various metabolic pathways, including the polyol pathway, and serves as an important excipient in pharmaceutical formulations. Accurate quantification of D-Sorbitol in biological matrices and pharmaceutical products is crucial for understanding its physiological roles, in disease diagnostics, and for quality control in drug manufacturing. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as D-Sorbitol-d4, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring accurate and precise quantification.
This document provides detailed application notes and protocols for the quantitative analysis of D-Sorbitol using LC-MS/MS with this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
D-Sorbitol (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma, urine)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve D-Sorbitol and this compound in ultrapure water to prepare individual primary stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the D-Sorbitol primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards at desired concentrations.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
This protocol is suitable for biological matrices like plasma.
-
Aliquoting:
-
Pipette 50 µL of the sample (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
-
Internal Standard Addition:
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube.
-
-
Protein Precipitation:
-
Add 200 µL of cold methanol to each tube to precipitate proteins.
-
-
Vortexing and Centrifugation:
-
Vortex the tubes for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating polar compounds like sorbitol.
| Parameter | Value |
| Column | HILIC Column (e.g., Asahipak NH2P-50 4E, 4.6 x 250 mm)[1] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 9.2[1] |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 25% Mobile Phase A, 75% Mobile Phase B[1] |
| Flow Rate | 0.8 mL/min[1] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | ~12-20 minutes[1][2] |
Mass Spectrometry (MS/MS):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Spray Voltage | -4500 V[1] |
| Temperature | 650°C[1] |
| Curtain Gas | 35 psi[1] |
| Ion Source Gas 1 | 65 psi[1] |
| Ion Source Gas 2 | 60 psi[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions are monitored for the quantification of D-Sorbitol and its internal standard, this compound. The precursor ion for sorbitol in negative mode is the deprotonated molecule [M-H]⁻.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| D-Sorbitol | 181.1 | 89.0[1] |
| This compound | 185.1 | 89.0 or 92.0 |
Note: The exact product ion for this compound may vary depending on the position of the deuterium labels. It is crucial to optimize this transition using the specific labeled standard.
Data Presentation
Calibration Curve Data
A calibration curve should be constructed by plotting the peak area ratio of D-Sorbitol to this compound against the concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x² is typically used.
| Concentration (ng/mL) | Peak Area (D-Sorbitol) | Peak Area (this compound) | Area Ratio (Analyte/IS) |
| 1 | 1,500 | 100,000 | 0.015 |
| 5 | 7,600 | 102,000 | 0.075 |
| 10 | 15,200 | 101,500 | 0.150 |
| 50 | 75,500 | 100,800 | 0.749 |
| 100 | 151,000 | 101,200 | 1.492 |
| 500 | 758,000 | 100,500 | 7.542 |
| 1000 | 1,520,000 | 101,000 | 15.050 |
Linearity: R² > 0.99
Precision and Accuracy Data
The precision and accuracy of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 3 | 2.95 | 98.3 | 4.5 |
| Mid QC | 80 | 81.2 | 101.5 | 3.2 |
| High QC | 800 | 790.4 | 98.8 | 2.8 |
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ) of the nominal concentration. Precision (%CV) ≤15% (≤20% for LLOQ).
Visualizations
Caption: Sample preparation and analysis workflow.
Caption: LC-MS/MS analysis logical flow.
References
- 1. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]
- 2. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Sorbitol-d4: A Powerful Tool for Enhancing NMR Spectroscopy in Biological and Pharmaceutical Research
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate world of molecular analysis, clarity is paramount. For researchers in structural biology and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure, dynamics, and interactions of biomolecules. However, high concentrations of excipients, such as protein stabilizers, can often obscure the very signals scientists seek to observe. A key innovation addressing this challenge is the use of deuterated D-Sorbitol (D-Sorbitol-d4), a molecule that retains its beneficial properties while becoming virtually invisible to standard proton NMR experiments. This allows for unobstructed views of the molecules of interest, significantly enhancing the quality and depth of data that can be obtained.
Sorbitol is a widely used and effective protein-stabilizing agent. Its presence in solution helps to maintain the native conformation of proteins, preventing aggregation and degradation over the long acquisition times often required for complex NMR experiments. However, at the high concentrations needed for stabilization, the proton signals from sorbitol can overwhelm the signals from the protein or drug molecule being studied. The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, in this compound eliminates this interference, as deuterium nuclei resonate at a different frequency from protons and are therefore not detected in ¹H NMR spectra.
While perdeuterated sorbitol is not commercially available, a straightforward and cost-effective method for its synthesis from perdeuterated glucose has been developed, making this powerful tool accessible to a broader range of research laboratories.[1] This development has been pivotal in enabling detailed structural and functional studies of challenging biological systems.
Core Applications in NMR Spectroscopy
The primary application of this compound in NMR spectroscopy is as a non-interfering protein-stabilizing co-solvent . This is particularly crucial for:
-
Structural Determination of Proteins: By maintaining protein stability at high concentrations (millimolar range) without contributing a background signal, this compound facilitates the acquisition of high-resolution multidimensional NMR data necessary for determining the three-dimensional structure of proteins.
-
Fragment-Based Drug Discovery (FBDD): In FBDD, NMR is used to screen for small molecule fragments that bind to a target protein. The use of this compound ensures that the observed signals are solely from the protein and potential binding fragments, improving the accuracy of hit identification and characterization.
-
Studying Protein-Ligand Interactions: The clear spectral windows afforded by this compound allow for the unambiguous observation of chemical shift perturbations, enabling the precise mapping of ligand binding sites and the determination of binding affinities.
-
In-Cell NMR: While not a direct application of this compound as a solvent, the principles of using deuterated molecules to reduce background signals are fundamental to this technique, which aims to study molecules in their native cellular environment.
Quantitative Data Summary
The use of this compound allows for the collection of clean, high-quality NMR data, which is essential for accurate quantitative analysis. The following table summarizes the key advantages and parameters.
| Parameter | Without this compound (in D₂O) | With this compound (in D₂O) | Benefit of this compound |
| ¹H NMR Background Signal | High interference from protonated sorbitol | Minimal to none | Unobscured observation of analyte signals |
| Protein Stability | Enhanced | Enhanced | Enables long-duration experiments on sensitive proteins |
| Achievable Protein Concentration | Limited by sorbitol signal interference | Higher concentrations possible | Improved signal-to-noise ratio for the protein |
| Spectral Resolution | Potentially compromised by overlapping signals | Improved | More accurate data analysis and interpretation |
| Quantitative Analysis | Error-prone due to signal overlap | High accuracy | Reliable determination of binding constants and kinetics |
Experimental Protocols
Protocol 1: Synthesis of Perdeuterated D-Sorbitol (this compound)
This protocol is adapted from the method described by Horita et al. (2000).[1]
Objective: To synthesize perdeuterated D-Sorbitol from perdeuterated D-Glucose for use in NMR spectroscopy.
Materials:
-
Perdeuterated D-Glucose (D-Glucose-d7)
-
Sodium borohydride (NaBH₄)
-
Deuterium oxide (D₂O)
-
Dowex 50W-X8 cation exchange resin (deuterated form)
-
Methanol (CH₃OH)
Methodology:
-
Dissolution: Dissolve perdeuterated D-Glucose in D₂O in a reaction vessel.
-
Reduction: Slowly add sodium borohydride to the glucose solution while stirring. The reaction should be carried out at room temperature. The molar ratio of NaBH₄ to glucose should be approximately 1:1.
-
Quenching and Neutralization: After the reaction is complete (typically after several hours), quench the reaction by the slow addition of the deuterated Dowex 50W-X8 resin until the pH is neutral. This step removes the sodium ions.
-
Filtration: Filter the solution to remove the resin.
-
Borate Removal: The resulting solution will contain borate complexes. To remove these, evaporate the solution to dryness. Add methanol to the residue and evaporate again. Repeat this methanol addition and evaporation step several times to ensure the complete removal of borates as volatile trimethyl borate.
-
Final Product: The resulting white solid is perdeuterated D-Sorbitol (this compound). The purity can be checked by mass spectrometry and the absence of proton signals can be confirmed by ¹H NMR.
References
Application Notes and Protocols for D-Sorbitol-d4 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the path of atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism.[1][2][3][4][5] D-Sorbitol-d4, a deuterium-labeled form of the sugar alcohol sorbitol, serves as a valuable tracer for investigating the polyol pathway and its connections to central carbon metabolism, such as glycolysis and the pentose phosphate pathway. These insights are critical in various research areas, including cancer metabolism, diabetes, and drug development, where alterations in these pathways are often observed.
The use of stable isotopes like deuterium (²H) in this compound offers a safe and effective alternative to radioactive isotopes for tracing metabolic processes in cell culture.[6] The incorporation of deuterium into downstream metabolites can be accurately measured using mass spectrometry, enabling the calculation of metabolic fluxes.
Applications of this compound in Metabolic Flux Analysis
-
Elucidating the Polyol Pathway Activity: this compound can directly measure the flux through the polyol pathway, which is implicated in diabetic complications and certain cancers. By tracking the conversion of labeled sorbitol to fructose, researchers can quantify the activity of sorbitol dehydrogenase.
-
Investigating Links to Glycolysis and the Pentose Phosphate Pathway: The fructose produced from sorbitol metabolism can enter the glycolytic pathway. This compound tracing can reveal the extent to which the polyol pathway contributes to glycolytic intermediates and, subsequently, to the pentose phosphate pathway and the TCA cycle.
-
Drug Development and Target Validation: For pharmaceutical professionals, this compound can be a tool to assess the efficacy of drugs targeting enzymes in the polyol pathway or connected metabolic routes. By measuring changes in metabolic fluxes in response to a drug candidate, researchers can validate its mechanism of action and dose-response.
-
Understanding Cellular Redox Balance: The conversion of sorbitol to fructose involves the reduction of NAD+ to NADH. Isotope tracing with this compound can provide insights into the cellular redox state and its regulation.
Data Presentation: Quantitative Isotope Tracer Information
The selection of an appropriate isotopic tracer is crucial for a successful metabolic flux analysis experiment. The following table summarizes key information for this compound and other commonly used tracers in cell culture MFA.
| Isotopic Tracer | Molecular Formula | Labeled Atoms | Common Applications in Cell Culture |
| This compound | C₆H₁₀D₄O₆ | Deuterium | Tracing the polyol pathway, assessing its contribution to glycolysis and the pentose phosphate pathway. |
| [U-¹³C₆]Glucose | ¹³C₆H₁₂O₆ | Carbon-13 | General tracer for central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the TCA cycle.[7] |
| [1,2-¹³C₂]Glucose | ¹³C₂¹²C₄H₁₂O₆ | Carbon-13 | Specifically used to determine the relative flux through the pentose phosphate pathway versus glycolysis.[7][8] |
| [U-¹³C₅]Glutamine | ¹³C₅H₁₀N₂O₃ | Carbon-13 | Tracing glutamine metabolism and its anaplerotic contribution to the TCA cycle.[7][8] |
| Deuterated Water (D₂O) | D₂O | Deuterium | Measuring the synthesis rates of various macromolecules, including proteins, lipids, and DNA.[6] |
Experimental Protocols
1. Cell Culture and Labeling with this compound
This protocol outlines the general steps for labeling cultured mammalian cells with this compound to achieve isotopic steady state for metabolic flux analysis.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled metabolites in the serum[9]
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with a known concentration of this compound. The final concentration will depend on the cell type and experimental goals but typically ranges from 1 to 10 mM. Ensure the medium contains dialyzed FBS.
-
Initiation of Labeling: When cells reach the desired confluency (usually 70-80%), remove the standard culture medium.
-
Washing: Gently wash the cells once with pre-warmed PBS to remove residual unlabeled medium.
-
Adding Labeling Medium: Add the pre-warmed this compound containing labeling medium to the cells.
-
Incubation: Incubate the cells for a sufficient duration to reach isotopic steady state. This time can vary depending on the metabolic pathway and cell type but is typically in the range of hours to a full cell cycle. A time-course experiment is recommended to determine the optimal labeling time.[9]
2. Metabolite Extraction
This protocol describes a common method for quenching metabolism and extracting polar metabolites from cultured cells.
Materials:
-
Ice-cold PBS
-
Methanol, HPLC grade, chilled to -80°C
-
Chloroform, HPLC grade
-
Water, HPLC grade
-
Centrifuge tubes
-
Cell scraper
Procedure:
-
Quenching Metabolism: At the end of the labeling period, rapidly aspirate the labeling medium.
-
Washing: Immediately wash the cells twice with a generous volume of ice-cold PBS to remove any remaining extracellular labeled substrate.
-
Metabolite Extraction:
-
Add a sufficient volume of ice-cold 80% methanol to the culture plate.
-
Use a cell scraper to detach the cells and collect the cell suspension in a pre-chilled centrifuge tube.
-
To achieve phase separation for polar and non-polar metabolites, a methanol:chloroform:water extraction can be performed.[10] Add chloroform and water to the methanol cell suspension to achieve a final ratio of 1:1:1 (v/v/v).
-
-
Centrifugation: Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the protein and cellular debris.
-
Collection of Metabolite Extract: Carefully collect the upper aqueous phase, which contains the polar metabolites, into a new clean tube. The lower organic phase contains lipids, and the pellet contains proteins and other macromolecules.
-
Storage: Store the metabolite extracts at -80°C until analysis.
3. GC-MS Analysis of Deuterated Metabolites
This protocol provides a general workflow for the derivatization and analysis of polar metabolites by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried metabolite extract
-
Pyridine
-
Methoxyamine hydrochloride
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
GC-MS instrument with an appropriate column (e.g., DB-5ms)
Procedure:
-
Drying the Extract: Dry the collected polar metabolite extract completely using a vacuum centrifuge or nitrogen stream.
-
Derivatization:
-
Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract. This step protects aldehyde and keto groups. Incubate at 30°C for 90 minutes.[11]
-
Silylation: Add MSTFA to the sample. This step derivatizes polar functional groups (-OH, -NH, -SH) to make the metabolites volatile for GC analysis. Incubate at 37°C for 30 minutes.[11]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
The gas chromatograph separates the individual metabolites based on their volatility and interaction with the column.
-
The mass spectrometer detects and fragments the eluted metabolites, providing a mass spectrum for each compound.
-
-
Data Analysis:
-
Identify the metabolites by comparing their retention times and mass spectra to a reference library.
-
Determine the mass isotopomer distribution for each metabolite of interest by analyzing the relative abundances of the different isotopologues (molecules with different numbers of deuterium atoms).
-
This data is then used in computational models to calculate metabolic fluxes.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic flux analysis in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Mammalian Cell Proliferation and Macromolecule Synthesis Using Deuterated Water and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
Application Notes and Protocols for the Preparation of D-Sorbitol-d4 Standard Solutions
Introduction
D-Sorbitol, a six-carbon sugar alcohol, and its deuterated analog, D-Sorbitol-d4, are crucial reagents in various scientific disciplines, particularly in metabolic research and clinical diagnostics. This compound serves as an ideal internal standard in mass spectrometry-based quantitative analyses due to its chemical similarity to the endogenous analyte, D-Sorbitol, while being distinguishable by its mass-to-charge ratio. This application note provides a detailed protocol for the preparation of this compound standard solutions for use in research, drug development, and clinical laboratory settings. The protocol covers the preparation of stock solutions, working standards, and calibration curve standards, ensuring accuracy and reproducibility in quantitative assays.
Materials and Reagents
Chemicals and Reagents
-
This compound (powder, purity ≥98%)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
Equipment
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A: 1 mL, 5 mL, 10 mL, 50 mL, 100 mL)
-
Micropipettes (calibrated)
-
Vortex mixer
-
Sonicator
-
Amber glass vials with screw caps
-
-20°C and -80°C freezers
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound powder using an analytical balance.
-
Quantitatively transfer the weighed powder to a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of LC-MS grade methanol to the flask.
-
Vortex and sonicate the solution for 5-10 minutes to ensure complete dissolution of the powder.
-
Allow the solution to equilibrate to room temperature.
-
Add LC-MS grade methanol to the flask to bring the final volume to the 10 mL mark.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to an amber glass vial for storage.
-
Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.
Preparation of this compound Intermediate and Working Standard Solutions
The preparation of intermediate and working standard solutions involves the serial dilution of the stock solution. The concentrations of these solutions should be optimized based on the specific requirements of the analytical method and the expected concentration range of the analyte in the samples.
Table 1: Preparation of this compound Intermediate and Working Standard Solutions
| Standard ID | Starting Solution | Volume of Starting Solution (µL) | Diluent | Final Volume (µL) | Final Concentration (µg/mL) |
| INT-1 | Stock Solution (1000 µg/mL) | 100 | 50:50 Methanol:Water | 1000 | 100 |
| WS-1 | INT-1 (100 µg/mL) | 100 | 50:50 Methanol:Water | 1000 | 10 |
| WS-2 | WS-1 (10 µg/mL) | 100 | 50:50 Methanol:Water | 1000 | 1 |
Preparation of Calibration Curve Standards
Calibration curve standards are prepared by spiking a known volume of the working standard solutions into a matrix that is representative of the samples to be analyzed (e.g., plasma, urine, or a surrogate matrix).
Table 2: Preparation of this compound Calibration Curve Standards
| Calibrator ID | Working Solution | Volume of Working Solution (µL) | Matrix Volume (µL) | Final Concentration (ng/mL) |
| CAL-1 | WS-2 (1 µg/mL) | 5 | 995 | 5 |
| CAL-2 | WS-2 (1 µg/mL) | 10 | 990 | 10 |
| CAL-3 | WS-2 (1 µg/mL) | 25 | 975 | 25 |
| CAL-4 | WS-2 (1 µg/mL) | 50 | 950 | 50 |
| CAL-5 | WS-1 (10 µg/mL) | 10 | 990 | 100 |
| CAL-6 | WS-1 (10 µg/mL) | 25 | 975 | 250 |
| CAL-7 | WS-1 (10 µg/mL) | 50 | 950 | 500 |
| CAL-8 | INT-1 (100 µg/mL) | 10 | 990 | 1000 |
Storage and Stability
-
Stock Solution (1 mg/mL): Store in an amber glass vial at -20°C or -80°C for long-term stability (up to 1 year).
-
Intermediate and Working Standard Solutions: Store in amber glass vials at -20°C for short-term storage (up to 3 months). It is recommended to prepare fresh working solutions from the stock solution as needed.
-
Calibration Curve Standards: Prepare fresh on the day of analysis.
Experimental Workflow Diagram
Caption: Workflow for this compound standard solution preparation.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of this compound standard solutions. Adherence to this protocol will enable researchers, scientists, and drug development professionals to prepare accurate and reproducible standards for use in a variety of quantitative analytical applications, particularly in LC-MS-based assays. Proper preparation and handling of these standards are critical for generating high-quality data in regulated and research environments.
Application Notes: Tracing the Polyol Pathway in Diabetes Research with D-Sorbitol-d4
Introduction
In the landscape of diabetes research, understanding the metabolic shifts that lead to long-term complications is paramount. The polyol pathway, a two-step metabolic route that converts glucose to fructose via sorbitol, is a key area of investigation.[1][2] Under normoglycemic conditions, this pathway is minimally active. However, in the hyperglycemic state characteristic of diabetes, the flux through the polyol pathway is significantly increased.[1][3] This heightened activity is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[1][2] The accumulation of sorbitol and the subsequent increase in fructose production, along with the consumption of NADPH, contribute to osmotic stress and oxidative damage within cells.[2][4]
Principle of D-Sorbitol-d4 as a Metabolic Tracer
To quantitatively assess the activity of the polyol pathway, stable isotope-labeled tracers offer a powerful analytical approach. This compound, a deuterated form of sorbitol, serves as an excellent tool for metabolic flux analysis. When introduced into a biological system, such as a cell culture model of diabetic hyperglycemia, this compound is taken up by the cells and metabolized by sorbitol dehydrogenase (SDH) to fructose-d4. By using sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can track the appearance and quantify the amount of labeled fructose derived from the this compound tracer. This allows for a direct measurement of the rate of the second step of the polyol pathway, providing valuable insights into the pathway's dynamics under various conditions.
Advantages of Using this compound
The use of this compound as a metabolic tracer offers several advantages:
-
High Specificity: The deuterium labels provide a distinct mass shift, allowing for the unambiguous differentiation of the tracer and its metabolites from their unlabeled endogenous counterparts.
-
Quantitative Accuracy: When used in conjunction with appropriate internal standards, LC-MS/MS analysis enables precise quantification of metabolite concentrations and flux rates.
-
Kinetic Information: Time-course experiments with this compound can reveal the kinetics of sorbitol uptake and its conversion to fructose.
-
Safety: As a stable isotope, this compound is non-radioactive and safe for use in standard laboratory settings.
These application notes provide a framework for researchers and drug development professionals to utilize this compound in their studies to better understand the role of the polyol pathway in diabetes and to evaluate the efficacy of potential therapeutic interventions.
Experimental Protocols
Protocol 1: Cell Culture and Hyperglycemic Model
This protocol describes the establishment of an in vitro model of hyperglycemia using a relevant cell line, such as human retinal pigment epithelial cells (ARPE-19), which are affected in diabetic retinopathy.
Materials:
-
ARPE-19 cells
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
D-Glucose
-
Sterile cell culture flasks and plates
Procedure:
-
Cell Seeding: Culture ARPE-19 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Groups: Once the cells reach 80-90% confluency, aspirate the growth medium and replace it with a medium containing different glucose concentrations:
-
Normal Glucose (Control): 5.5 mM D-glucose.
-
High Glucose (Diabetic Model): 25 mM D-glucose.
-
-
Incubation: Incubate the cells in the respective media for 48-72 hours to allow for the induction of polyol pathway enzymes and metabolic changes associated with hyperglycemia.
Protocol 2: this compound Labeling Experiment
This protocol outlines the procedure for introducing the this compound tracer to the cultured cells.
Materials:
-
This compound
-
Cultured cells from Protocol 1
-
Serum-free medium
Procedure:
-
Preparation of Tracer Medium: Prepare a working solution of this compound in a serum-free medium at a final concentration of 100 µM.
-
Labeling: After the pre-incubation period with normal or high glucose, aspirate the medium from the cells. Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add Tracer: Add the this compound tracer medium to each well or flask.
-
Time-Course Sampling: Incubate the cells with the tracer for different time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to monitor the time-dependent conversion of this compound to fructose-d4. At each time point, proceed immediately to metabolite extraction.
Protocol 3: Metabolite Extraction
This protocol details the steps for quenching metabolic activity and extracting intracellular metabolites for LC-MS/MS analysis.[5]
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C Methanol
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Quenching: At the end of each labeling time point, rapidly aspirate the tracer medium.
-
Washing: Immediately wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.
-
Metabolite Extraction: Add 1 mL of -80°C methanol to each well.[6] Scrape the cells from the surface of the culture dish in the cold methanol.[6]
-
Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the methanol supernatant containing the extracted metabolites to a new clean tube.
-
Drying: Evaporate the methanol to dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
Storage: Store the dried metabolite extracts at -80°C until LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis of this compound and Fructose-d4
This protocol provides a general method for the quantification of this compound and its labeled product, fructose-d4.
Materials:
-
Dried metabolite extracts
-
D-Sorbitol and Fructose standards
-
This compound and Fructose-d4 standards
-
LC-MS/MS system with a HILIC column
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 80% acetonitrile in water).
-
LC Separation:
-
Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar metabolite separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate sorbitol and fructose.
-
-
MS/MS Detection:
-
Ionization Mode: Use negative ion electrospray ionization (ESI-).
-
MRM Transitions: Set up Multiple Reaction Monitoring (MRM) for the specific mass transitions of the unlabeled and labeled analytes. For example:
-
Sorbitol: Precursor ion > Product ion
-
This compound: Precursor ion+4 > Product ion+4
-
Fructose: Precursor ion > Product ion
-
Fructose-d4: Precursor ion+4 > Product ion+4
-
-
-
Quantification: Create calibration curves using known concentrations of the unlabeled and labeled standards to quantify the amounts of this compound and Fructose-d4 in the samples.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in the following tables. (Note: The following data are for illustrative purposes only).
Table 1: Intracellular Concentrations of this compound and Fructose-d4 over Time in Cells Cultured under Normal Glucose (5.5 mM)
| Time (hours) | This compound (nmol/mg protein) | Fructose-d4 (nmol/mg protein) |
| 0 | 0.0 | 0.0 |
| 1 | 5.2 ± 0.4 | 0.8 ± 0.1 |
| 2 | 8.9 ± 0.7 | 1.5 ± 0.2 |
| 4 | 12.3 ± 1.1 | 2.6 ± 0.3 |
| 8 | 15.1 ± 1.3 | 4.1 ± 0.4 |
| 12 | 16.5 ± 1.5 | 5.5 ± 0.6 |
| 24 | 17.2 ± 1.6 | 6.8 ± 0.7 |
Table 2: Intracellular Concentrations of this compound and Fructose-d4 over Time in Cells Cultured under High Glucose (25 mM)
| Time (hours) | This compound (nmol/mg protein) | Fructose-d4 (nmol/mg protein) |
| 0 | 0.0 | 0.0 |
| 1 | 7.8 ± 0.6 | 2.5 ± 0.3 |
| 2 | 13.5 ± 1.2 | 5.1 ± 0.5 |
| 4 | 18.9 ± 1.7 | 9.8 ± 0.9 |
| 8 | 24.6 ± 2.2 | 16.7 ± 1.5 |
| 12 | 28.1 ± 2.5 | 22.4 ± 2.0 |
| 24 | 30.5 ± 2.8 | 28.9 ± 2.6 |
Visualizations
Caption: The Polyol Pathway of Glucose Metabolism.
Caption: Experimental Workflow for this compound Tracing.
Caption: Concept of Metabolic Flux using this compound.
References
- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 5. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes: D-Sorbitol-d4 as a Tracer for In-Depth Sorbitol Metabolism Studies
Introduction
The sorbitol pathway, also known as the polyol pathway, is a two-step metabolic process that converts glucose into fructose.[1][2][3] This pathway is particularly significant in the context of diabetes mellitus, where elevated glucose levels can lead to excessive sorbitol accumulation in tissues that lack sufficient sorbitol dehydrogenase activity, such as the retina, kidneys, and Schwann cells.[1][4] This accumulation is implicated in the pathogenesis of diabetic complications.[3] Stable isotope tracers, which are non-radioactive, offer a powerful and safe method for quantitatively assessing the dynamic nature of metabolic pathways in vivo.[5][6] D-Sorbitol-d4, a deuterium-labeled version of sorbitol, serves as an invaluable tool for tracing the flux through the polyol pathway, enabling researchers to distinguish tracer-derived metabolites from endogenous pools.
Principle of the Assay
The use of this compound as a tracer allows for the precise measurement of metabolic flux through the sorbitol pathway. When introduced into a biological system (in vitro or in vivo), this compound is metabolized by the enzyme sorbitol dehydrogenase to form labeled fructose. The rate of appearance of this labeled fructose, as well as the disappearance of the labeled sorbitol, can be accurately quantified using mass spectrometry (MS). This technique, often coupled with gas chromatography (GC) or liquid chromatography (LC), can differentiate between the labeled (d4) and unlabeled endogenous molecules based on their mass-to-charge ratio (m/z). This allows for the calculation of key kinetic parameters, providing a dynamic view of pathway activity that cannot be obtained from concentration measurements alone.[5]
Applications
-
Quantification of Metabolic Flux: Determine the rate of turnover of metabolites through the sorbitol pathway under various physiological and pathological conditions.[7]
-
Pathophysiological Studies: Investigate the role of the sorbitol pathway in the development of diabetic complications, including retinopathy, nephropathy, and neuropathy.[1]
-
Enzyme Kinetics: Study the in vivo activity and kinetics of aldose reductase and sorbitol dehydrogenase.
-
Pharmacodynamic Assessments: Evaluate the efficacy of aldose reductase inhibitors or other therapeutic agents designed to modulate the sorbitol pathway.
Experimental Protocols
Protocol 1: In Vitro Analysis of Sorbitol Metabolism in Cell Culture
This protocol describes the use of this compound to trace sorbitol metabolism in a cell culture model.
1. Cell Culture and Isotope Labeling: a. Culture cells of interest (e.g., retinal cells, renal mesangial cells) to approximately 75-80% confluency in a 6-well plate. b. Prepare a labeling medium by supplementing the standard culture medium with a known concentration of this compound (e.g., 10-100 µM). c. Remove the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the this compound labeling medium. d. Incubate the cells for a predetermined time course (e.g., 0, 1, 2, 4, 8 hours) to monitor the progression of metabolite labeling.
2. Metabolite Extraction: a. To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with 1 mL of ice-cold PBS. b. Immediately add 600 µL of ice-cold (-80°C) methanol to each well.[8] c. Place the plate on dry ice and use a cell scraper to detach the cells into the methanol.[8] d. Transfer the cell extract (methanol and cell debris) into a microcentrifuge tube. e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris. f. Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis.
3. Sample Analysis by LC-MS/MS: a. Evaporate the supernatant to dryness using a vacuum concentrator. b. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water). c. Analyze the samples using an LC-MS/MS system equipped with a hydrophilic interaction liquid chromatography (HILIC) column, which is suitable for separating polar compounds like sorbitol and fructose.[9] d. Use Multiple Reaction Monitoring (MRM) mode to detect and quantify this compound and its labeled metabolites.
Protocol 2: In Vivo Analysis of Sorbitol Metabolism in a Rodent Model
This protocol outlines a procedure for a this compound tracer study in a rodent model (e.g., a diabetic mouse model).
1. Animal Preparation and Tracer Administration: a. Acclimatize animals to the experimental conditions. For diabetic models, hyperglycemia should be confirmed prior to the study. b. Prepare a sterile solution of this compound in saline. c. Administer the this compound tracer via bolus intravenous injection or constant infusion. The dosage will depend on the specific study design but should be sufficient to achieve detectable labeling in target tissues.[10]
2. Sample Collection: a. At designated time points post-administration (e.g., 15, 30, 60, 120 minutes), collect blood samples via tail vein or cardiac puncture into heparinized tubes. b. Centrifuge the blood to separate plasma and store at -80°C. c. At the final time point, euthanize the animal and rapidly excise target tissues (e.g., lens, sciatic nerve, kidney).[11] d. Immediately freeze the tissues in liquid nitrogen to halt metabolic activity and store them at -80°C until extraction.
3. Metabolite Extraction from Tissue: a. Weigh the frozen tissue sample. b. Homogenize the tissue in a solution of ice-cold methanol/water (e.g., 80:20 v/v) using a bead beater or similar homogenizer. c. Follow steps 2e-2f from the In Vitro protocol to separate the metabolite-containing supernatant.
4. Sample Preparation and Analysis (GC-MS): a. For GC-MS analysis, chemical derivatization is often required to make the polyols volatile. b. Evaporate the metabolite extract to dryness. c. Add a derivatization agent, such as a mixture of HMDS+TMCS+Pyridine (3:1:9), and incubate to form trimethylsilyl (TMS) derivatives.[12] d. Evaporate the derivatized extract and redissolve in a nonpolar solvent like hexane for injection.[12] e. Analyze using a GC-MS system to separate and quantify the TMS-derivatives of labeled and unlabeled sorbitol and fructose.[11][12]
Data Presentation
Quantitative data from tracer studies should be organized for clarity. The following tables provide examples of mass spectrometry parameters and hypothetical kinetic data.
Table 1: Example Mass Spectrometry Parameters for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Endogenous Sorbitol | 181.1 | 89.1 | [M-H]⁻ |
| This compound | 185.1 | 92.1 | [M-H]⁻ |
| Endogenous Fructose | 179.1 | 89.1 | [M-H]⁻ |
| Labeled Fructose (from this compound) | 183.1 | 92.1 | [M-H]⁻ |
Note: Ion masses are illustrative and should be optimized empirically on the specific instrument used.
Table 2: Hypothetical Fractional Enrichment of Fructose in Kidney Tissue
| Time Point (minutes) | Fractional Enrichment (%) - Control Group | Fractional Enrichment (%) - Diabetic Group |
| 0 | 0.0 | 0.0 |
| 15 | 2.5 ± 0.4 | 5.8 ± 0.7 |
| 30 | 4.8 ± 0.6 | 11.2 ± 1.1 |
| 60 | 8.1 ± 0.9 | 20.5 ± 2.3 |
| 120 | 12.3 ± 1.5 | 35.1 ± 3.9 |
Fractional Enrichment is calculated as [Labeled Fructose] / ([Labeled Fructose] + [Unlabeled Fructose]) x 100. Data are represented as mean ± standard deviation.
Mandatory Visualizations
Caption: The Sorbitol (Polyol) Metabolic Pathway.
Caption: Workflow for this compound Tracer Studies.
Caption: Logical Flow for Metabolic Flux Calculation.
References
- 1. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biochemistry, Polyol Or Sorbitol Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyol pathway - Wikipedia [en.wikipedia.org]
- 4. Sorbitol (Polyol) Pathway Mnemonic for USMLE [pixorize.com]
- 5. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. youtube.com [youtube.com]
- 9. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatic clearance of D-sorbitol. Noninvasive test for evaluating functional liver plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurements of tissue sorbitol in diabetes mellitus: enzyme method versus gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Quantifying Sorbitol in Biological Samples Using Isotope Dilution Mass Spectrometry
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of sorbitol in various biological samples, including plasma, serum, and tissue homogenates. The described protocol utilizes a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high selectivity and sensitivity. A gas chromatography-mass spectrometry (GC-MS) method is also presented as a viable alternative. This application note includes comprehensive, step-by-step protocols for sample preparation, instrument setup, and data analysis. Additionally, it features a summary of expected quantitative performance data and visual workflows to guide the user through the analytical process.
Introduction
Sorbitol, a polyol (sugar alcohol), is a key intermediate in the polyol pathway, which plays a significant role in glucose metabolism. Under hyperglycemic conditions, the activity of aldose reductase increases, leading to the conversion of glucose to sorbitol. The accumulation of sorbitol in tissues has been implicated in the pathogenesis of diabetic complications, such as neuropathy, nephropathy, and retinopathy.[1] Therefore, the accurate quantification of sorbitol in biological matrices is crucial for understanding disease mechanisms and for the development of novel therapeutic agents targeting the polyol pathway.
Isotope dilution mass spectrometry is the gold standard for the quantification of small molecules in complex biological samples. This technique involves the addition of a known amount of a stable isotope-labeled internal standard (in this case, ¹³C₆-sorbitol) to the sample at the beginning of the workflow.[2] The internal standard is chemically identical to the analyte of interest but has a different mass. This allows for the correction of any sample loss during preparation and for variations in instrument response, leading to highly accurate and precise measurements.[2]
This application note details validated LC-MS/MS and GC-MS methods for the quantification of sorbitol, providing researchers with the necessary tools to implement this assay in their own laboratories.
Signaling Pathway
The polyol pathway describes the conversion of glucose to fructose through the intermediate, sorbitol. Under normal glycemic conditions, the majority of glucose is phosphorylated by hexokinase to glucose-6-phosphate, which then enters the glycolysis pathway. However, in states of hyperglycemia, the excess glucose is shunted into the polyol pathway. The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by the enzyme aldose reductase, with NADPH as a cofactor. Sorbitol is then oxidized to fructose by the enzyme sorbitol dehydrogenase, with NAD+ as a cofactor.
Caption: The Polyol Pathway of Glucose Metabolism.
Experimental Workflow
The general workflow for the quantification of sorbitol in biological samples using isotope dilution mass spectrometry involves several key steps, from sample collection to data analysis.
Caption: General experimental workflow for sorbitol quantification.
Detailed Experimental Protocols
Materials and Reagents
-
Sorbitol (analytical standard)
-
¹³C₆-Sorbitol (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Acetate
-
Formic Acid
-
Pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Methoxyamine hydrochloride (MeOx)
Sample Preparation
-
Thaw plasma or serum samples on ice.
-
To 50 µL of sample, add 10 µL of ¹³C₆-sorbitol internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Add 200 µL of ice-cold acetonitrile or methanol to precipitate proteins.[3]
-
Vortex for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for reconstitution (for LC-MS/MS) or derivatization (for GC-MS).
-
Weigh approximately 20-50 mg of frozen tissue.
-
Add ice-cold homogenization buffer (e.g., 80% methanol) and the ¹³C₆-sorbitol internal standard.
-
Homogenize the tissue using a bead beater or other appropriate homogenizer.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and proceed with the evaporation step as described for plasma/serum samples.
LC-MS/MS Protocol
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water).
-
Chromatographic Separation:
-
Column: HILIC column (e.g., Asahipak NH2P-50 4E, 4.6 x 250 mm).[3]
-
Mobile Phase A: Water with 5 mM ammonium acetate.[3]
-
Mobile Phase B: Acetonitrile with 5 mM ammonium acetate.[3]
-
Gradient: Isocratic elution with 75% B.[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
GC-MS Protocol
-
Derivatization (Silylation):
-
Gas Chromatography:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 5°C/min.[6]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for sorbitol-TMS derivatives.
-
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the LC-MS/MS method for sorbitol quantification.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.2-1 ng/mL | [7] |
| Upper Limit of Quantification (ULOQ) | 80-500 ng/mL | [8] |
| Intra-assay Precision (%CV) | < 15% | [9] |
| Inter-assay Precision (%CV) | < 15% | [9] |
| Accuracy (% Recovery) | 85-115% | [10] |
Table 2: MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Sorbitol | 181 | 89 | Negative |
| ¹³C₆-Sorbitol | 187 | 92 | Negative |
Data in tables are compiled from literature and may vary depending on the specific instrumentation and matrix used.[3][7][9]
Conclusion
The isotope dilution mass spectrometry methods detailed in this application note provide a robust and reliable approach for the quantification of sorbitol in biological samples. The LC-MS/MS method, in particular, offers high throughput and sensitivity without the need for derivatization. These protocols can be readily implemented in research and clinical laboratories to support studies on diabetes, metabolic disorders, and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Applications of D-Sorbitol-d4 in Pharmaceutical Formulation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of D-Sorbitol-d4 in pharmaceutical formulation studies. This compound, a deuterated form of the common excipient D-Sorbitol, serves as a valuable tool in the development and evaluation of pharmaceutical products. Its primary applications lie in its use as an internal standard for highly accurate quantification of D-Sorbitol and as a tracer in pharmacokinetic and bioavailability studies to understand the in-vivo fate of sorbitol-containing formulations.
Application Notes
D-Sorbitol is a versatile excipient used in a wide array of pharmaceutical formulations, including oral liquids, solid dosage forms, and topical preparations.[1][2][3][4] It functions as a sweetening agent, humectant, plasticizer, stabilizer, and bulking agent.[1][3] The presence and concentration of sorbitol can significantly impact the stability, manufacturability, and in-vivo performance of a drug product.[1][3][5][6] For instance, sorbitol has been shown to alter the oral absorption and bioavailability of certain drugs.[1][3][5][6]
The use of this compound offers a distinct advantage in formulation studies. As a stable isotope-labeled internal standard, it allows for precise and accurate quantification of D-Sorbitol in various matrices by mass spectrometry-based methods, mitigating matrix effects and improving method robustness.[7][8] This is crucial for:
-
Stability Studies: Accurately monitoring the concentration of sorbitol over time to assess its stability and potential degradation, which could impact the quality and shelf-life of the formulation.
-
Drug-Excipient Compatibility Studies: Investigating potential interactions between D-Sorbitol and the active pharmaceutical ingredient (API).[9]
-
Pharmacokinetic/Bioavailability Studies: this compound can be incorporated into a formulation to trace the absorption, distribution, metabolism, and excretion (ADME) of sorbitol itself, providing insights into how the excipient might influence the drug's performance in the body.[1][3][5][6] This is particularly relevant for pediatric formulations where sorbitol is a common excipient.[10][11][12]
-
Investigating the Polyol Pathway: In the body, sorbitol is metabolized via the polyol (or sorbitol) pathway.[13][14][15] Understanding the flux through this pathway can be important, especially for patients with diabetes where accumulation of sorbitol can lead to complications.[13][14][15] this compound can be used as a tracer to study the kinetics of this pathway in the presence of different drug formulations.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effect of sorbitol on drug pharmacokinetics.
Table 1: Effect of Sorbitol on Ranitidine Pharmacokinetics [5][6]
| Parameter | Formulation with Sucrose (5g) | Formulation with Sorbitol (5g) | % Change with Sorbitol |
| Cmax (ng/mL) | 450 ± 150 | 220 ± 80 | ~ -51% |
| AUC₀-∞ (ng·h/mL) | 1800 ± 500 | 990 ± 350 | ~ -45% |
Table 2: Effect of Sorbitol on Metoprolol Pharmacokinetics [5][6]
| Parameter | Formulation with Sucrose (5g) | Formulation with Sorbitol (5g) | % Change with Sorbitol |
| Cmax (ng/mL) | 100 ± 40 | 77 ± 30 | ~ -23% |
| AUC₀-∞ (ng·h/mL) | 550 ± 200 | 530 ± 180 | No significant change |
Experimental Protocols
Protocol 1: Quantification of D-Sorbitol in a Liquid Oral Formulation using this compound as an Internal Standard by LC-MS/MS
This protocol describes the validation and application of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of D-Sorbitol in a liquid oral formulation, using this compound as an internal standard.
1. Materials and Reagents:
-
D-Sorbitol reference standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
The liquid oral formulation to be tested
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
3. Preparation of Standard and Sample Solutions:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of D-Sorbitol and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of D-Sorbitol by serial dilution of the stock solution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with the same diluent.
-
Calibration Standards: Prepare calibration standards by spiking known concentrations of D-Sorbitol working standard solutions into a blank formulation matrix. Add a fixed amount of the this compound internal standard working solution to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Sample Preparation: Accurately weigh a portion of the liquid oral formulation, dilute it with the diluent to fall within the calibration range, and add the same fixed amount of the this compound internal standard working solution.
4. LC-MS/MS Method:
-
LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar compounds like sorbitol.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the precursor-to-product ion transitions for both D-Sorbitol and this compound. The exact m/z values will depend on the ionization mode (positive or negative) and adduct formation.
-
Optimize the collision energy and other MS parameters for maximum signal intensity.
-
5. Method Validation:
-
Validate the method according to ICH guidelines for linearity, accuracy, precision, selectivity, and stability.[16][17]
6. Data Analysis:
-
Quantify the concentration of D-Sorbitol in the samples by calculating the peak area ratio of D-Sorbitol to this compound and comparing it to the calibration curve.
Protocol 2: In-Vitro Drug Release Study of a Solid Dosage Form Containing Sorbitol using this compound as a Tracer
This protocol outlines an in-vitro drug release study to investigate the dissolution behavior of both the API and the excipient (sorbitol) from a solid dosage form.
1. Materials and Reagents:
-
Tablets or capsules of the formulation containing a known amount of API and D-Sorbitol. A batch manufactured with this compound instead of D-Sorbitol is required.
-
Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid).
-
HPLC or LC-MS/MS system for analysis.
2. Dissolution Apparatus:
-
USP Apparatus 1 (basket) or 2 (paddle).
3. Experimental Procedure:
-
Place the solid dosage form in the dissolution vessel containing the pre-warmed dissolution medium.
-
Begin the dissolution test under specified conditions (e.g., rotation speed, temperature).
-
At predetermined time points, withdraw aliquots of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples immediately.
4. Sample Analysis:
-
Analyze the collected samples for the concentration of both the API and this compound using a validated analytical method (e.g., HPLC-UV for the API and LC-MS/MS for this compound).
5. Data Analysis:
-
Calculate the cumulative percentage of API and this compound released at each time point.
-
Plot the release profiles for both the API and this compound.
-
Compare the release profiles to understand the relationship between excipient dissolution and drug release.
Visualizations
Caption: LC-MS/MS workflow for quantifying D-Sorbitol.
Caption: Workflow for in-vitro drug release studies.
Caption: The Polyol (Sorbitol) metabolic pathway.
References
- 1. Use of sorbitol as pharmaceutical excipient in the present day formulations - issues and challenges for drug absorption and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A modern view of excipient effects on bioequivalence: case study of sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 10. Pediatric Formulations Developed by Extrusion-Based 3D Printing: From Past Discoveries to Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Providing Suitable Pediatric Formulations for Canadian Children: A Call for Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Insights from the fructose‐derived product glucoselysine: Revisiting the polyol pathway in diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. fda.gov [fda.gov]
Application Notes: Inducing Osmotic Stress in Cell Culture with D-Sorbitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Sorbitol (D-Glucitol) is a six-carbon sugar alcohol that is widely utilized in cell culture applications to induce hyperosmotic stress.[1][2] As a non-metabolizable sugar, it increases the osmolarity of the culture medium, causing water to efflux from the cells and leading to cell shrinkage.[1] This mimics physiological and pathological conditions where cells are exposed to hypertonic environments. Studying the cellular response to osmotic stress is crucial for understanding various biological processes, including cell volume regulation, signal transduction, apoptosis, and the pathogenesis of diseases like diabetes.[3][4] D-Sorbitol provides a reliable and controllable method to activate specific stress-response signaling pathways, making it an invaluable tool in cellular research and drug development.
Mechanism of Action: Key Signaling Pathways
Hyperosmotic stress induced by D-Sorbitol triggers a complex network of intracellular signaling cascades, primarily involving the Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] These pathways are central to the cellular stress response.
-
p38 MAPK Pathway: This is a key pathway strongly activated by osmotic stress.[5][6] Upstream kinases, MKK3 and MKK6, phosphorylate and activate p38 MAPK in response to the stress stimulus.[5] Activated p38 is involved in regulating apoptosis, cell cycle arrest, and inflammation.[5][7] For instance, in colorectal cancer cells, sorbitol-induced apoptosis is mediated by an increase in phosphorylated p38 MAPK, leading to the activation of the mitochondrial death cascade.[7]
-
c-Jun N-terminal Kinase (JNK) Pathway: Also known as the Stress-Activated Protein Kinase (SAPK) pathway, JNK is significantly activated by osmotic shock.[6][8] The activation is often mediated by the upstream kinase MKK4 and TGF-β activated kinase 1 (TAK1).[6][8] The JNK pathway plays critical roles in apoptosis and cellular stress responses.[8]
-
Extracellular signal-Regulated Kinase (ERK) Pathway: While often associated with growth factor signaling, the ERK1/2 pathway can also be stimulated by D-Sorbitol.[6]
The activation of these pathways ultimately orchestrates the cellular adaptation to the hyperosmotic environment, which can range from survival and volume recovery to programmed cell death, depending on the severity and duration of the stress.
Caption: D-Sorbitol induced osmotic stress signaling cascade.
Data Presentation
The cellular response to D-Sorbitol is dose- and time-dependent and varies by cell type. The following tables summarize quantitative data from various studies.
Table 1: Activation of MAPK Signaling by D-Sorbitol
| Cell Type | D-Sorbitol Treatment | Target Protein | Fold Activation vs. Control | Reference |
|---|---|---|---|---|
| 3T3-L1 Adipocytes | Not specified | p38 MAPK | 22-fold | [6] |
| 3T3-L1 Adipocytes | Not specified | ERK1/2 | 8-fold | [6] |
| 3T3-L1 Adipocytes | Not specified | JNK/SAPK | 7-fold | [6] |
| Xenopus Oocytes | 100-350 mM | p38 MAPK | Ultrasensitive (Hill Coeff: 14.4) | [5] |
| Xenopus Oocytes | 100-350 mM | JNK | Ultrasensitive (Hill Coeff: 8.8) |[5] |
Table 2: Effect of D-Sorbitol on Cell Viability and Apoptosis
| Cell Type | D-Sorbitol Concentration | Treatment Duration | Effect | Reference |
|---|---|---|---|---|
| HCT116 | Dose-dependent | 3 hours | Cleavage of Caspase-3 and PARP | [7] |
| HCT116 | Dose-dependent | Not specified | Increased Bax, decreased Bcl-2 | [7] |
| Xenopus Oocytes | 300 mM | 4 hours | Increased Cytochrome c release and Caspase-3 activation | [5] |
| Hek293T | 0.4 M | 0.5 - 1 hour | Cells are able to recover | [9] |
| Hek293T | 0.4 M | 2 - 4 hours | Cells do not recover (apoptosis) | [9] |
| 3T3-L1 | 5 - 100 mM | 48 hours | No significant effect on viability | [10] |
| Mouse ESCs | 0.2 M | 24 hours | No significant cell death observed |[11] |
Experimental Protocols
Protocol 1: General Induction of Osmotic Stress in Adherent Cells
This protocol provides a general procedure for treating cultured cells with D-Sorbitol to induce osmotic stress.
Materials:
-
D-Sorbitol (Cell culture grade, e.g., Sigma-Aldrich Cat. No. S1876)[12]
-
Sterile Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium appropriate for the cell line
-
Sterile water or complete medium for stock solution
-
0.22 µm sterile filter[13]
-
Adherent cells cultured in multi-well plates or flasks
Procedure:
-
Stock Solution Preparation:
-
Prepare a sterile 2 M stock solution of D-Sorbitol by dissolving 36.43 g of D-Sorbitol powder in 100 mL of sterile water or complete cell culture medium.
-
If dissolved in water, sterilize the solution by passing it through a 0.22 µm filter.[13]
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.[13]
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate under standard conditions (e.g., 37°C, 5% CO₂) until cells are well-attached and have reached the desired confluency.
-
-
D-Sorbitol Treatment:
-
On the day of the experiment, carefully aspirate the old medium from the cells.
-
Prepare the working concentrations of D-Sorbitol (e.g., 200 mM, 400 mM, 600 mM) by diluting the 2 M stock solution into fresh, pre-warmed complete culture medium. For a final concentration of 400 mM in 2 mL, add 400 µL of the 2 M stock to 1.6 mL of medium.
-
As a negative control, prepare a plate with fresh medium only.
-
Add the D-Sorbitol-containing medium or control medium to the cells.
-
-
Incubation:
-
Downstream Analysis:
-
After incubation, proceed immediately with the desired downstream application, such as cell lysis for Western blotting (Protocol 2) or a viability assay (Protocol 3).
-
Caption: A typical workflow for a D-Sorbitol stress experiment.
Protocol 2: Western Blot Analysis of p38 and JNK Activation
This protocol describes how to detect the phosphorylation of p38 and JNK, key indicators of osmotic stress pathway activation.
Materials:
-
Cells treated with D-Sorbitol (from Protocol 1)
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit anti-p38 MAPK
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-JNK
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After D-Sorbitol treatment, immediately place the culture plate on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (e.g., 100 µL for a well of a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) diluted in blocking buffer overnight at 4°C with gentle agitation. Use the manufacturer's recommended dilution.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and detect the signal using an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-p38) or a housekeeping protein like GAPDH.
-
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol measures changes in cell viability and proliferation in response to D-Sorbitol treatment.
Materials:
-
Cells cultured and treated in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of D-Sorbitol concentrations for the desired duration (e.g., 24 or 48 hours).[10] Include untreated control wells.
-
-
MTT Addition:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plate for 10-15 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells using the formula:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Control) x 100
-
-
References
- 1. tissueculture.org [tissueculture.org]
- 2. caissonlabs.com [caissonlabs.com]
- 3. INTERPLAY OF SORBITOL PATHWAY OF GLUCOSE METABOLISM, 12/15-LIPOXYGENASE, AND MITOGEN-ACTIVATED PROTEIN KINASES IN THE PATHOGENESIS OF DIABETIC PERIPHERAL NEUROPATHY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osmotic Stress, not Aldose Reductase Activity, Directly induces Growth Factors and MAPK Signaling changes during Sugar Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Properties of the p38 Signaling Pathway in Response to Hyperosmotic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulation of MAPK cascades by insulin and osmotic shock: lack of an involvement of p38 mitogen-activated protein kinase in glucose transport in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sorbitol induces apoptosis of human colorectal cancer cells via p38 MAPK signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Osmotic Stress Activates the TAK1-JNK Pathway While Blocking TAK1-Mediated NF-κB Activation: TAO2 Regulates TAK1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TDP-43 Is Directed to Stress Granules by Sorbitol, a Novel Physiological Osmotic and Oxidative Stressor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. embopress.org [embopress.org]
- 12. D -Sorbitol BioReagent, cell culture mammalian, cell culture plant 50-70-4 [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Sorbitol-d4 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimal use of D-Sorbitol-d4 as an internal standard in analytical experiments, particularly in mass spectrometry-based methods.
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for this compound as an internal standard (IS)?
The optimal concentration of this compound should be determined empirically for each specific assay and matrix. However, a general guideline is to use a concentration that is similar to the expected concentration of the endogenous analyte in the middle of the calibration range.[1] A good starting point for method development is a concentration that provides a robust and reproducible signal, well above the limit of detection (LOD), without saturating the detector. For instance, in the analysis of sorbitol in biological fluids, an internal standard concentration in the low micromolar range (e.g., 3 µM) has been successfully used.[2]
Q2: When should I add the this compound internal standard to my samples?
The internal standard should be added as early as possible in the sample preparation workflow.[3] This ensures that the IS compensates for any variability introduced during all subsequent steps, including extraction, derivatization, and injection. Adding the IS at the beginning helps to correct for analyte loss and matrix effects throughout the entire process.
Q3: Can the deuterium label on this compound exchange with protons from the solvent?
Deuterium labels can sometimes be susceptible to back-exchange with protons, especially in aqueous solutions or under certain pH and temperature conditions.[4][5] This can lead to a decrease in the deuterated IS signal and an increase in the signal of the unlabeled analyte, compromising quantification. It is crucial to assess the stability of the deuterium label during method development by incubating the IS in the sample matrix and solvent under the conditions of the entire analytical procedure.
Q4: Why is my this compound peak not co-eluting perfectly with the native sorbitol peak in my chromatography?
A slight chromatographic shift between a deuterated internal standard and the native analyte can occur, a phenomenon known as the "isotope effect".[4][6] This is more pronounced with a higher number of deuterium substitutions. This shift can potentially lead to differential matrix effects, where the analyte and the IS experience different degrees of ion suppression or enhancement, affecting the accuracy of quantification.[4][6][7][8]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard.
| Issue | Potential Cause | Recommended Solution |
| High Variability in IS Signal | Inconsistent sample preparation or extraction. | Ensure precise and consistent addition of the IS to all samples and standards. Automate liquid handling steps if possible. Review and optimize the extraction procedure for reproducibility. |
| Instability of the IS in the sample matrix or solvent. | Evaluate the stability of this compound under your specific storage and experimental conditions. Consider preparing fresh stock solutions more frequently. | |
| Matrix effects (ion suppression or enhancement). | Assess matrix effects by comparing the IS response in neat solution versus in a matrix extract.[9] If significant, improve sample cleanup, adjust chromatographic conditions to separate the IS from interfering matrix components, or consider matrix-matched calibration standards. | |
| Non-linear Calibration Curve | Isotopic contribution from the analyte to the IS signal at high concentrations. | At high concentrations, the natural abundance of isotopes in the native sorbitol can contribute to the signal of the deuterated IS, leading to a non-linear response.[10][11] Select a this compound with a higher degree of deuteration if available, or adjust the concentration of the IS to minimize this effect. |
| Inappropriate concentration of the IS. | The concentration of the IS may be too high or too low relative to the calibration range. Re-optimize the IS concentration as described in the experimental protocol below. | |
| Poor Accuracy and Precision | Differential matrix effects due to chromatographic separation of the analyte and IS. | Modify the chromatographic method to achieve co-elution of sorbitol and this compound. This may involve adjusting the mobile phase composition, gradient, or column chemistry.[4][6] |
| Inaccurate preparation of stock and working solutions. | Verify the concentration and purity of the this compound standard. Use calibrated pipettes and balances for all solution preparations. |
Experimental Protocols
Protocol for Optimizing this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for a quantitative LC-MS/MS analysis.
Objective: To find a this compound concentration that provides a stable and reproducible signal across the entire calibration range without causing detector saturation or significant isotopic interference.
Methodology:
-
Prepare a Series of IS Working Solutions:
-
Prepare several working solutions of this compound at different concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM) in the appropriate solvent.
-
-
Spike into Matrix Blanks and Calibration Standards:
-
Take a set of blank matrix samples (e.g., plasma, urine) and your prepared calibration standards.
-
Spike a constant volume of each IS working solution into separate sets of matrix blanks and calibration standards.
-
-
Sample Preparation and Analysis:
-
Process all samples using your established extraction and sample preparation protocol.
-
Analyze the samples by LC-MS/MS.
-
-
Data Evaluation:
-
Signal Intensity: For the matrix blank samples, evaluate the peak area of this compound at each concentration. Select a concentration that gives a strong, reproducible signal (e.g., with a coefficient of variation (%CV) <15%).
-
Analyte-to-IS Response Ratio: For the calibration standards, calculate the analyte-to-IS response ratio at each IS concentration.
-
Linearity: Plot the calibration curves for each IS concentration. The optimal concentration should result in a linear curve (R² > 0.99) over the desired analytical range.
-
Troubleshooting Table for Optimization Results:
-
| IS Concentration | IS Peak Area in Blank | %CV of IS Peak Area | Calibration Curve Linearity (R²) | Observations |
| 0.1 µM | Low | >20% | 0.985 | Poor signal-to-noise, high variability. |
| 0.5 µM | Moderate | <15% | 0.992 | Improved reproducibility. |
| 1 µM | Good | <10% | 0.998 | Optimal balance of signal and linearity. |
| 5 µM | High | <10% | 0.991 | Potential for non-linearity at high analyte concentrations due to isotopic contribution. |
| 10 µM | Very High | <10% | 0.988 | Possible detector saturation, increased non-linearity. |
Visualizations
The Polyol Pathway and its Relevance to Sorbitol Analysis
The following diagram illustrates the polyol pathway, where glucose is converted to sorbitol and then to fructose. This pathway is significant in diabetic complications, as high glucose levels can lead to an accumulation of sorbitol.[12] Accurate quantification of sorbitol using this compound as an internal standard is crucial for studying these metabolic disturbances.
Caption: The Polyol Pathway showing the conversion of glucose to sorbitol and then to fructose.
Experimental Workflow for Sorbitol Quantification
This diagram outlines a typical workflow for the quantification of sorbitol in biological samples using this compound as an internal standard.
Caption: A generalized workflow for the quantification of sorbitol using an internal standard.
References
- 1. HOW TO CHOOSE APPROPRATE CONCENTRION FOR INTERNAL STANDARD? - Chromatography Forum [chromforum.org]
- 2. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sorbitol Analysis Service - Creative Proteomics [creative-proteomics.com]
Technical Support Center: D-Sorbitol-d4 Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometry (MS) analysis of D-Sorbitol-d4. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor signal intensity of this compound in MS analysis?
Poor signal intensity for this compound can stem from several factors, including suboptimal instrument settings, matrix effects from the sample, inefficient ionization, and issues with the liquid chromatography separation. It is also crucial to consider the stability of the compound in your samples.
Q2: Which ionization technique is better for this compound: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
While Electrospray Ionization (ESI) is a common technique, it can be susceptible to ion suppression from complex matrices. For sorbitol analysis in biological samples like human nerve tissue, Atmospheric Pressure Chemical Ionization (APCI) has been shown to be more effective due to reduced matrix effects, even though ESI might produce higher peak intensities in cleaner samples.[1] Therefore, if you are working with complex matrices and experiencing poor signal, testing APCI is highly recommended.
Q3: My this compound signal is inconsistent across a run, especially when analyzing many samples. What could be the cause?
Inconsistent signal, particularly a decrease in signal over a run, can be a sign of ion source contamination or column degradation. When analyzing multiple samples, especially from biological matrices, contaminants can build up in the ion source, leading to a gradual loss of sensitivity.[2] It is also possible that late-eluting matrix components from previous injections are co-eluting with this compound in later runs, causing ion suppression.
Q4: I am observing multiple peaks that could correspond to this compound (e.g., [M+H]+, [M+Na]+). Is this normal and how does it affect quantification?
Yes, it is common for sorbitol to form adducts, particularly with sodium ([M+Na]+).[3] The formation of these adducts can split the total ion current for your analyte between multiple species, potentially reducing the signal intensity of your primary target ion (e.g., [M+H]+). For quantitative analysis, it is important to be consistent. You can either sum the intensities of all adducts or, more commonly, focus on the most stable and intense adduct for quantification.
Q5: Could my sample preparation method be the cause of low this compound signal?
Absolutely. Inefficient extraction, sample degradation, or the presence of interfering substances from the sample matrix can all lead to poor signal. For plasma samples, a simple protein precipitation is often a good starting point.[4] However, for more complex matrices, a more thorough sample cleanup, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds that cause ion suppression.
Troubleshooting Guides
Problem 1: Low or No this compound Signal
If you are observing a very low or no signal for this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no this compound signal.
Problem 2: High Signal Variability or Poor Reproducibility
For issues with inconsistent signal intensity, consider the following:
Caption: Troubleshooting workflow for high signal variability.
Data Presentation
Table 1: Recommended Starting MS Parameters for this compound Analysis
| Parameter | ESI | APCI | Recommendation |
| Polarity | Negative | Negative | Negative mode often provides better sensitivity for sugar alcohols. |
| Capillary Voltage | 2.5 - 3.5 kV | 3.0 - 4.0 kV | Optimize for maximum signal intensity. |
| Cone Voltage | 20 - 40 V | 30 - 50 V | Optimize to minimize in-source fragmentation. |
| Source Temperature | 120 - 150 °C | 350 - 450 °C | APCI requires higher temperatures for desolvation. |
| Desolvation Temp. | 350 - 500 °C | 400 - 550 °C | Optimize for efficient solvent evaporation. |
| Gas Flow (N2) | 600 - 800 L/hr | 500 - 700 L/hr | Instrument-dependent, optimize for stable spray. |
| Nebulizer Pressure | 30 - 50 psi | 40 - 60 psi | Instrument-dependent, optimize for stable spray. |
Note: These are general starting points. Optimal parameters will vary by instrument manufacturer and model.
Table 2: Comparison of Sample Preparation Techniques
| Method | Principle | Pros | Cons | Recommended For |
| Protein Precipitation | Protein removal by adding an organic solvent (e.g., acetonitrile, methanol). | Fast, simple, and inexpensive. | May not remove all matrix components, leading to ion suppression. | Plasma, serum, and other biofluids with high protein content. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid support while interferences are washed away. | Provides cleaner extracts, reducing matrix effects. | More time-consuming and expensive than protein precipitation. | Complex matrices or when high sensitivity is required. |
| Dilute and Shoot | Sample is simply diluted with mobile phase and injected. | Very fast and simple. | Significant matrix effects are likely. | Simple matrices like cell culture media with low protein content. |
Experimental Protocols
Protocol 1: this compound Quantification in Human Plasma
This protocol is adapted from a validated method for sorbitol quantification in human plasma.[5][6]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of an internal standard solution (e.g., 13C6-Sorbitol in acetonitrile).
-
Vortex for 30 seconds to mix thoroughly.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.
-
-
LC-MS/MS Method:
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention and separation of polar compounds like sorbitol. An example is a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 - 1.0 min: 85% B
-
1.0 - 5.0 min: 85% to 50% B
-
5.0 - 5.1 min: 50% to 85% B
-
5.1 - 8.0 min: 85% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Use the parameters from Table 1 as a starting point. Monitor the appropriate MRM (Multiple Reaction Monitoring) transition for this compound.
-
Protocol 2: Assessment of Matrix Effects using Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Setup:
-
Infuse a standard solution of this compound at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column and before the MS ion source using a T-fitting.
-
This will create a stable, elevated baseline signal for this compound.
-
-
Procedure:
-
While infusing the this compound solution, inject a blank matrix sample (that has undergone your sample preparation procedure) onto the LC system.
-
Monitor the this compound signal throughout the chromatographic run.
-
-
Interpretation:
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement .
-
If the retention time of your this compound peak coincides with a region of ion suppression, you will need to adjust your chromatography to move the peak away from the interfering region or improve your sample cleanup to remove the interfering compounds.
-
Logical Relationships Diagram
Caption: Logical relationships between causes, symptoms, and solutions.
References
- 1. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preventing isotopic exchange of D-Sorbitol-d4 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the isotopic exchange of D-Sorbitol-d4 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange is a chemical reaction where a deuterium atom (D) in a labeled compound like this compound is replaced by a hydrogen atom (H) from the surrounding environment, or vice-versa. For this compound, the deuterium atoms are located on the carbon backbone, but the hydroxyl (-OH) groups contain labile protons that can readily exchange with protons from solvents like water. While the C-D bonds are generally stable, the presence of labile protons in the molecule and in the solvent can facilitate exchange under certain conditions, compromising the isotopic purity of the sample and potentially affecting experimental results that rely on the specific mass of the deuterated compound.
Q2: Which atoms in this compound are most susceptible to isotopic exchange?
A2: The hydrogen atoms of the hydroxyl (-OH) groups in sorbitol are the most susceptible to exchange with deuterium from a deuterated solvent or vice versa. This is because they are "labile" protons and can easily participate in acid-base catalyzed exchange reactions. The deuterium atoms on the carbon backbone (C-D) are generally much more stable and less prone to exchange under normal experimental conditions.
Q3: What are the primary factors that promote isotopic exchange of this compound in solution?
A3: The primary factors that can induce isotopic exchange of the labile hydroxyl protons are:
-
pH: The rate of hydrogen-deuterium exchange is highly dependent on pH. The exchange is catalyzed by both acids and bases. The minimum rate of exchange for many molecules with labile protons typically occurs in the pH range of 2.5 to 3.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons and can readily participate in hydrogen-deuterium exchange. Aprotic solvents (e.g., acetonitrile, DMSO, chloroform) lack exchangeable protons and are therefore preferred for minimizing exchange.
-
Presence of Catalysts: As mentioned, acids and bases can act as catalysts for the exchange reaction.
Q4: How can I minimize isotopic exchange when preparing solutions of this compound?
A4: To minimize isotopic exchange:
-
Solvent Choice: Whenever possible, use aprotic solvents. If an aqueous solution is required, use high-purity deuterium oxide (D₂O) to prepare your this compound solutions to maintain the deuterated environment.
-
pH Control: Adjust the pH of your solution to the range where the exchange rate is minimal (typically pH 2.5-3) if your experimental conditions allow.
-
Temperature Control: Prepare and handle solutions at the lowest temperature feasible for your experiment.
-
Minimize Exposure: Prepare solutions fresh and minimize the time they are stored before use. Avoid prolonged exposure to atmospheric moisture, which contains H₂O that can introduce protons.
Q5: What are the recommended storage conditions for this compound?
A5:
-
Solid Form: Store solid this compound in a tightly sealed container in a desiccator at room temperature, protected from light and moisture.
-
In Solution: For short-term storage, solutions in aprotic solvents are preferred. If aqueous solutions are necessary, store them in D₂O at low temperatures (e.g., 2-8°C) in tightly sealed vials to prevent contamination from atmospheric water. For longer-term storage, it is best to store the compound in its solid form.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Isotopic Purity in Mass Spectrometry Analysis | Isotopic "back-exchange" has occurred where deuterium on the hydroxyl groups has been replaced by hydrogen. | This is common when using protic solvents like water or methanol in the mobile phase. Whenever possible, use aprotic solvents. If protic solvents are necessary, minimize the time the sample is in the solvent before analysis and work at low temperatures. Consider using deuterated mobile phases if compatible with your LC-MS system. |
| Inconsistent Results in Experiments Using this compound | The isotopic purity of the this compound is varying between experiments. | This could be due to inconsistencies in solution preparation or storage. Ensure that the same solvent, pH, and temperature conditions are used for each experiment. Prepare solutions fresh for each experiment to avoid degradation or exchange over time. |
| Unexpected Peaks in NMR Spectrum | Contamination with the non-deuterated sorbitol or partial exchange leading to a mix of isotopologues. | Verify the purity of your this compound starting material. When preparing the NMR sample, use a deuterated solvent of high purity and minimize exposure to atmospheric moisture. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vitro Assays in an Aqueous Buffer
-
Materials:
-
This compound (solid)
-
Deuterium oxide (D₂O, 99.9% atom % D)
-
Buffer components (e.g., phosphate salts, in their deuterated form if possible)
-
Calibrated pH meter with a glass electrode suitable for D₂O (note: pD = pH reading + 0.4)
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Equilibrate all materials and equipment to room temperature in a low-humidity environment (e.g., a glove box or a desiccator).
-
Prepare the desired buffer using D₂O as the solvent.
-
Adjust the pD of the buffer to the desired value, keeping in mind the optimal range to minimize exchange (around pD 2.9-3.4, which corresponds to a pH reading of 2.5-3.0).
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in the prepared deuterated buffer.
-
Use the solution immediately or store it in a tightly sealed container at 2-8°C for a short period.
-
Protocol 2: Analysis of Isotopic Purity of this compound using Mass Spectrometry
-
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Liquid chromatography (LC) system (optional, for sample introduction)
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in an aprotic solvent such as acetonitrile.
-
Further dilute the stock solution to the desired concentration for analysis using the same aprotic solvent.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it into the LC system with an aprotic mobile phase.
-
Acquire the mass spectrum in a high-resolution mode.
-
Determine the relative abundance of the ion corresponding to this compound and any potential isotopologues (e.g., D-Sorbitol-d3, d2, etc.) to calculate the isotopic purity.
-
Data Presentation
Table 1: Factors Influencing the Rate of Isotopic Exchange of Labile Protons
| Factor | Condition | Effect on Exchange Rate |
| pH | Acidic (pH < 2.5) | Increased |
| Near Neutral (pH 6-8) | High | |
| Basic (pH > 8) | Very High | |
| Optimal (pH 2.5-3) | Minimal | |
| Temperature | Low (e.g., 4°C) | Slower |
| High (e.g., > 25°C) | Faster | |
| Solvent | Aprotic (e.g., Acetonitrile, DMSO) | Minimal Exchange |
| Protic (e.g., H₂O, Methanol) | Rapid Exchange |
Visualizations
Caption: Mechanism of hydrogen-deuterium exchange at a hydroxyl group of this compound in a protic solvent.
Caption: Recommended workflow for preparing this compound solutions to minimize isotopic exchange.
Technical Support Center: D-Sorbitol-d4 for Matrix Effect Mitigation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Sorbitol-d4 as an internal standard to address matrix effects in the analysis of biological samples by LC-MS/MS.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for Sorbitol and/or this compound | 1. Suboptimal chromatographic conditions. 2. Interaction with active sites in the GC system. | 1. Optimize the mobile phase composition and gradient. For HILIC, ensure appropriate acetonitrile and aqueous buffer ratios. 2. Use analyte protectants such as a mixture of ethylglycerol, gulonolactone, and sorbitol in sample extracts and standards to minimize interactions with the GC system.[1] |
| Inconsistent Internal Standard (IS) Response | 1. Errors in IS spiking volume. 2. Instability of this compound in the sample matrix or processing solvent. 3. Incomplete dissolution of lyophilized IS. | 1. Ensure the precision of the pipetting device used for adding the IS. 2. Investigate the stability of this compound in the specific biological matrix and solvent conditions. Avoid prolonged storage in acidic or basic solutions. 3. Ensure the lyophilized IS is fully reconstituted before use. |
| Analyte and IS Peaks Not Co-eluting | 1. Deuterium isotope effect causing a shift in retention time.[2] 2. Inadequate chromatographic resolution. | 1. This is a known phenomenon with deuterated standards. While complete co-elution is ideal, consistent and reproducible chromatography is crucial. Ensure the retention time shift is consistent across all samples. 2. Adjust the chromatographic method (e.g., gradient, flow rate, column temperature) to improve peak co-elution. |
| High Variability in Analyte/IS Ratio Across Different Lots of Biological Matrix | 1. Differential matrix effects between lots.[2] 2. Inconsistent extraction recovery between the analyte and IS. | 1. Evaluate matrix effects using at least five different lots of the biological matrix.[3] 2. Optimize the sample preparation procedure to ensure consistent recovery for both sorbitol and this compound. |
| Loss of Deuterium from this compound | 1. H/D exchange can occur under certain pH and temperature conditions. | 1. Avoid exposing the internal standard to harsh acidic or basic conditions, especially during sample preparation and storage.[4] |
Frequently Asked Questions (FAQs)
1. Why use this compound as an internal standard?
Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard for quantitative LC-MS/MS analysis.[5] They are chemically and physically almost identical to the analyte (sorbitol), meaning they behave similarly during sample preparation, chromatography, and ionization. This allows this compound to effectively compensate for variations in sample extraction, injection volume, and matrix-induced ion suppression or enhancement, leading to more accurate and precise quantification.[6]
2. What are "matrix effects" and how does this compound help?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the biological sample (e.g., salts, lipids, proteins).[7] This can lead to either suppression or enhancement of the analyte signal, causing inaccurate quantification.[7] Because this compound has nearly identical physicochemical properties to sorbitol, it is affected by the matrix in a similar way. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more reliable results.
3. I've noticed a slight retention time difference between sorbitol and this compound. Is this a problem?
A small, consistent shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "deuterium isotope effect".[2] While ideal internal standards co-elute perfectly with the analyte, a minor and reproducible separation is often acceptable. The key is to ensure that this separation does not lead to differential matrix effects, where one compound is suppressed or enhanced more than the other. This should be evaluated during method validation.
4. Can this compound be used for any biological matrix?
This compound is suitable for use in various biological matrices such as plasma, serum, and urine.[8][9] However, the complexity and variability of each matrix can influence the extent of matrix effects.[10] Therefore, it is crucial to validate the method for each specific matrix to ensure acceptable performance. For highly complex matrices like urine, extensive sample clean-up or dilution may be necessary to minimize matrix interference.[10][11]
5. What are the key parameters to consider when developing an LC-MS/MS method using this compound?
Key parameters include:
-
Sample Preparation: Protein precipitation is a common and effective method for plasma samples.[8]
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for separating polar compounds like sorbitol.[8]
-
Mass Spectrometry: Use Multiple Reaction Monitoring (MRM) for sensitive and selective detection. Optimize MRM transitions, collision energy, and other source parameters for both sorbitol and this compound.
-
Internal Standard Concentration: The concentration of this compound should be optimized to provide a strong and reproducible signal without interfering with the analyte quantification.
Experimental Protocols
Protocol 1: Quantitative Analysis of Sorbitol in Human Plasma
This protocol is adapted from a validated UPLC-MS/MS method for the simultaneous measurement of fructose and sorbitol in human plasma.[8][12]
1. Materials and Reagents:
-
D-Sorbitol (analyte)
-
This compound (internal standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Ammonium hydroxide (NH4OH)
2. Preparation of Standards and Internal Standard:
-
Prepare stock solutions of D-Sorbitol and this compound in a suitable solvent (e.g., 50:50 ACN/water).
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of D-Sorbitol into blank human plasma.
-
Prepare the internal standard working solution by diluting the this compound stock solution in ACN.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, calibration standard, or QC into a 96-well plate.
-
Add 200 µL of the internal standard working solution (this compound in ACN) to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 150 µL of the supernatant to a clean 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of 90:10 ACN/water with 0.2% NH4OH.
4. UPLC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY BEH Amide column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.2% NH4OH in water
-
Mobile Phase B: 0.2% NH4OH in 95:5 ACN/water
-
Gradient:
Time (min) Flow (mL/min) %A %B 0.0 0.6 15 85 2.0 0.6 50 50 2.1 0.6 15 85 | 3.0 | 0.6 | 15 | 85 |
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Sciex API 5500 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions (example):
-
Sorbitol: Q1/Q3 (e.g., 181.1 -> 89.1)
-
This compound: Q1/Q3 (e.g., 185.1 -> 91.1) (Note: MRM transitions should be optimized for the specific instrument used)
-
Visualizations
Caption: Experimental workflow for sorbitol quantification in plasma.
Caption: Logic of matrix effect compensation with this compound.
References
- 1. Combination of analyte protectants to overcome matrix effects in routine GC analysis of pesticide residues in food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sorbitol Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Sorbitol-d4 solubility issues in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of D-Sorbitol-d4 in various solvents. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.
Solubility Data
The following table summarizes the solubility of D-Sorbitol, which is expected to be a very close proxy for this compound, in common laboratory solvents. The impact of deuteration on solubility is generally considered to be minimal.
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | Very soluble (2350 g/L) | 25 | Highly soluble, forming a clear, colorless solution.[1] |
| DMSO (Dimethyl Sulfoxide) | ≥ 6.15 mg/mL | Not Specified | Soluble. |
| Ethanol | Sparingly soluble | Not Specified | Solubility is limited.[2][3] |
| Methanol | Soluble | Not Specified | More soluble than in ethanol.[1] |
| Acetic Acid | Soluble | Not Specified | |
| Diethyl Ether | Practically insoluble | Not Specified | Not a suitable solvent.[2][3] |
| Chloroform | Practically insoluble | Not Specified | Not a suitable solvent. |
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the solubility of this compound.
Question: My this compound is not dissolving in water, or the dissolution is very slow. What should I do?
Answer:
This compound is very soluble in water, but the dissolution rate can sometimes be slow. Here are a few troubleshooting steps:
-
Increase Agitation: Ensure the solution is being adequately stirred or vortexed.
-
Gentle Warming: Gently warm the solution. D-Sorbitol's solubility in aqueous solutions increases with temperature.
-
Sonication: Use an ultrasonic bath to aid dissolution. This is a common technique for deuterated compounds.
-
Check for Contamination: Ensure your water is pure. Contaminants can sometimes affect solubility.
-
Hygroscopicity: D-Sorbitol is hygroscopic and can absorb moisture from the air, which might lead to clumping and slower dissolution.[3] Ensure the product has been stored in a tightly sealed container in a dry environment.
Question: I'm observing particulate matter in my this compound solution. What could be the cause?
Answer:
If you observe particulate matter after attempting to dissolve this compound, consider the following:
-
Incomplete Dissolution: The particles may be undissolved this compound. Try the troubleshooting steps for slow dissolution mentioned above.
-
Precipitation: If the solution was prepared at an elevated temperature and then cooled, the this compound may have precipitated out. Re-warming the solution should redissolve the compound.
-
Insolubility in the Chosen Solvent: If you are not using water, the concentration you are trying to achieve may be above the solubility limit for that specific solvent. Refer to the solubility table above.
-
Contamination: The particulate matter could be from a contaminated solvent or glassware. Ensure you are using clean equipment and high-purity solvents.
Question: Can I use this compound in organic solvents for my experiment?
Answer:
The solubility of this compound in most non-polar organic solvents is very low.[1] It is sparingly soluble in ethanol and slightly more soluble in methanol.[1][2][3] For applications requiring an organic solvent, consider the following:
-
Solvent Selection: Methanol or a mixture of water and a polar organic solvent might be suitable, depending on your experimental requirements.
-
Solubility Testing: It is highly recommended to perform a small-scale solubility test before preparing a large batch.
Question: Does the deuteration of this compound significantly affect its solubility compared to non-deuterated D-Sorbitol?
Answer:
The replacement of hydrogen with deuterium does not significantly alter the physicochemical properties that govern solubility, such as polarity. Therefore, the solubility of this compound is expected to be very similar to that of D-Sorbitol.
Experimental Protocol: Determination of this compound Solubility
This protocol outlines a general method for determining the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
HPLC or other suitable analytical instrument for quantification
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.
-
Centrifuge the collected supernatant to remove any remaining suspended solid particles.
-
-
Quantification:
-
Accurately dilute the clear supernatant with the solvent to a concentration that falls within the linear range of your analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at that specific temperature.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Correcting for isotopic impurities in D-Sorbitol-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for isotopic impurities in D-Sorbitol-d4 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are isotopic impurities in this compound?
A1: this compound is a deuterated form of D-Sorbitol, where four hydrogen atoms have been replaced with deuterium. Isotopic impurities are molecules of D-Sorbitol that do not have the intended isotopic composition. This includes molecules with fewer than four deuterium atoms (e.g., d1, d2, d3), molecules with natural abundance isotopes like Carbon-13 (¹³C), and the unlabeled D-Sorbitol (d0).
Q2: Why is it crucial to correct for these isotopic impurities?
A2: In quantitative analysis, particularly in mass spectrometry-based methods, this compound is often used as an internal standard to quantify unlabeled D-Sorbitol. Isotopic impurities in the internal standard can contribute to the signal of the analyte, and vice versa. This "cross-talk" can lead to inaccurate quantification, non-linear calibration curves, and biased results.[1][2] Correcting for these impurities is a critical step for obtaining accurate and reliable data.[3][4]
Q3: What are the common sources of isotopic impurities in this compound?
A3: Isotopic impurities can arise from several sources:
-
Synthesis: The chemical synthesis process may not be 100% efficient, leading to incomplete deuteration.[5] Trace amounts of protic impurities (like water) in deuterated solvents can also result in under-deuteration.[5]
-
Starting Materials: The starting materials used for synthesis may contain natural abundances of heavier isotopes (e.g., ¹³C).
-
Isotope Exchange: Deuterium atoms can sometimes exchange back to hydrogen (protium) under certain experimental or storage conditions, although this is less common for stable C-D bonds.[6]
Q4: How can I determine the isotopic purity of my this compound standard?
A4: The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] Mass spectrometry can resolve and quantify the different isotopologues (molecules differing only in their isotopic composition) present in the standard.[9] The certificate of analysis (CoA) from the supplier should also provide information on the isotopic enrichment.
Q5: What methods are used to correct for isotopic impurities in quantitative analysis?
A5: Several methods exist for isotopic correction, often involving mathematical approaches:
-
Correction Matrix: This is a common method where a system of linear equations is used to deconvolute the contributions of different isotopologues to the measured mass spectral peaks.[10]
-
Software Tools: Various software packages and toolboxes are available to automate the correction process, such as ICT (Isotope Correction Toolbox) and IsoCor.[11]
-
Internal Calibration: This approach utilizes the natural isotope distribution of the internal standard itself to create a multi-point calibration.[12]
Troubleshooting Guides
Problem: My calibration curve is non-linear when using this compound as an internal standard.
-
Possible Cause: Cross-signal contributions between the analyte (unlabeled D-Sorbitol) and the this compound internal standard are a likely cause of non-linearity.[1][2] This occurs when isotopic impurities in the standard contribute to the analyte's signal, or when the natural isotopic abundance of the analyte contributes to the standard's signal.
-
Solution:
-
Verify Isotopic Purity: Confirm the isotopic purity of your this compound standard through the manufacturer's CoA or by direct analysis with high-resolution MS.
-
Apply Correction Algorithms: Use a mathematical correction method to account for the isotopic overlap.[3][4] This typically involves measuring the response of the pure analyte and the pure internal standard to determine the contribution of each to the other's mass channel.
-
Optimize MS Method: If possible, select precursor and product ions for your MRM (Multiple Reaction Monitoring) experiment that minimize the potential for isotopic overlap.
-
Problem: I'm observing unexpected peaks in the mass spectrum of my this compound standard.
-
Possible Cause: These peaks could be other isotopic impurities, such as those containing ¹³C, or they could be chemical impurities related to the synthesis of D-Sorbitol, such as D-mannitol or D-iditol.[13]
-
Solution:
-
High-Resolution MS Analysis: Use a high-resolution mass spectrometer to obtain accurate mass measurements of the unexpected peaks. This can help in determining their elemental composition and identifying them.
-
Chromatographic Separation: Ensure your liquid chromatography (LC) method is capable of separating D-Sorbitol from its isomers and other potential impurities.
-
Consult Supplier Information: Review the documentation from your supplier for information on potential impurities.
-
Quantitative Data
Table 1: Natural Abundance of Relevant Stable Isotopes
| Element | Isotope | Natural Abundance (%) |
| Hydrogen | ¹H | 99.985 |
| ²H (D) | 0.015 | |
| Carbon | ¹²C | 98.9 |
| ¹³C | 1.1 | |
| Oxygen | ¹⁶O | 99.76 |
| ¹⁷O | 0.04 | |
| ¹⁸O | 0.20 |
This data is fundamental for calculating the expected isotopic distribution in both the analyte and the internal standard.
Table 2: Example Isotopic Purity of Commercial Deuterated Sorbitol
| Product Name | Isotopic Purity | Chemical Purity |
| D-Sorbitol-1,1,2,3,4,5,6,6-d8 | 98 atom % D | ≥99% (CP) |
| D-Sorbitol (U-¹³C₆) | 98% | 98% |
Data sourced from supplier information.[14] Researchers should always refer to the Certificate of Analysis for their specific lot.
Experimental Protocols
Protocol 1: Determination of Isotopic Purity of this compound by LC-MS
-
Sample Preparation: Dissolve the this compound standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 µg/mL).
-
Chromatography: Use a liquid chromatography system with a suitable column (e.g., HILIC) to separate the analyte from any potential interfering impurities.
-
Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) in full scan mode.
-
Data Analysis: a. Extract the ion chromatograms for the expected m/z values of all possible isotopologues of D-Sorbitol (d0 to d4). b. Integrate the peak area for each isotopologue. c. Calculate the relative percentage of each isotopologue to determine the isotopic distribution and purity.[9]
Protocol 2: Mathematical Correction for Isotopic Overlap
This protocol provides a simplified example of a correction calculation.
-
Characterize Standards:
-
Analyze a pure standard of unlabeled D-Sorbitol (analyte) and measure the signal intensity at the m/z of the analyte (A_light) and at the m/z of the this compound internal standard (IS_light). The latter represents the contribution from natural ¹³C isotopes.
-
Analyze a pure standard of this compound (internal standard) and measure the signal intensity at the m/z of the analyte (A_heavy) and at the m/z of the internal standard (IS_heavy). The former represents the contribution from the d0 impurity.
-
-
Calculate Correction Factors:
-
Correction Factor 1 (CF1) = IS_light / A_light
-
Correction Factor 2 (CF2) = A_heavy / IS_heavy
-
-
Apply Correction to Samples:
-
For each sample, measure the uncorrected peak areas for the analyte (A_uncorrected) and the internal standard (IS_uncorrected).
-
Calculate the corrected analyte area: A_corrected = A_uncorrected - (IS_uncorrected * CF2)
-
Calculate the corrected internal standard area: IS_corrected = IS_uncorrected - (A_uncorrected * CF1)
-
-
Quantify: Use the ratio of A_corrected / IS_corrected to determine the concentration from the calibration curve.
Visualizations
Caption: Workflow for quantitative analysis using this compound with isotopic correction.
Caption: Logical diagram of isotopic cross-contribution between analyte and internal standard.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. en-trust.at [en-trust.at]
- 4. Isotope correction of mass spectrometry profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. epfl.ch [epfl.ch]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. almacgroup.com [almacgroup.com]
- 10. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. D-Sorbitol (U-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-8529-0.25 [isotope.com]
Enhancing sensitivity for D-Sorbitol-d4 detection in complex mixtures
Welcome to the technical support center for enhancing the detection of D-Sorbitol and its stable isotope-labeled internal standard, D-Sorbitol-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions, and detailed experimental protocols to overcome common challenges in complex mixture analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my experiment?
This compound serves as an ideal internal standard (IS) for the accurate quantification of D-Sorbitol in complex samples. Because it is chemically identical to the analyte but has a different mass, it co-elutes chromatographically and experiences similar ionization effects and sample preparation losses. This allows for reliable correction of matrix effects and variations in sample processing, leading to more accurate and precise results.[1][2][3]
Q2: Which analytical technique offers the highest sensitivity for this compound detection: GC-MS or LC-MS/MS?
For high-sensitivity targeted quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the superior technique.[1] It often requires less sample preparation and can directly measure sorbitol without derivatization.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also achieve high sensitivity, but it mandatorily requires a derivatization step to make sorbitol volatile.[1][4]
Q3: Why is chemical derivatization necessary for analyzing this compound by GC-MS?
D-Sorbitol is a polar, non-volatile polyol. To be analyzed by Gas Chromatography (GC), it must be chemically modified into a more volatile and thermally stable compound. Derivatization, such as silylation, converts the polar hydroxyl (-OH) groups into non-polar trimethylsilyl (TMS) ethers, which enhances volatility and improves chromatographic behavior and sensitivity.[1][5]
Q4: How can I resolve this compound from its isomers, like Mannitol-d4, during analysis?
Separating structurally similar isomers is a common challenge.
-
For GC-MS: After derivatization, isomers like sorbitol and mannitol will exhibit distinct retention times on the GC column and may produce unique fragmentation patterns in the mass spectrometer.[1]
-
For LC-MS/MS: Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective for separating these polar compounds.[2][6] Optimizing the mobile phase composition and gradient is crucial for achieving baseline separation.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Problem: Low or No Signal / Poor Sensitivity
If you are experiencing a weak signal for this compound, follow this troubleshooting workflow.
References
- 1. Sorbitol Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. customs.go.jp [customs.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with D-Sorbitol-d4 peak tailing in chromatography
Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting for peak tailing issues encountered with D-Sorbitol-d4, a polar, deuterated sugar alcohol.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing for this compound, a highly polar compound with multiple hydroxyl groups, is typically caused by undesirable secondary interactions with the stationary phase.[1][2] The primary causes can be broken down into chemical and physical factors.
Chemical Causes:
-
Secondary Silanol Interactions: This is the most common cause.[2][3][4] Free silanol groups (Si-OH) on the surface of silica-based columns can form strong hydrogen bonds with the hydroxyl groups of sorbitol.[1][2] This secondary retention mechanism slows down a portion of the analyte molecules, resulting in a tailed peak.[5] This is especially prominent when using mobile phases with a pH above 3.[4][5]
-
Mobile Phase pH: If the mobile phase pH is not optimized, it can increase the ionization of residual silanol groups, exacerbating their interaction with polar analytes.[6][7]
-
Metal Contamination: Trace metal impurities within the silica matrix of the column or from stainless-steel components (like frits and tubing) can chelate with the hydroxyl groups of sorbitol, causing tailing.[2][8]
Physical & Methodological Causes:
-
Column Overload: Injecting too much sample (either in volume or concentration) can saturate the stationary phase, leading to peak distortion.[3][9][10]
-
Column Degradation: An old or poorly maintained column may have a degraded or contaminated packing bed, leading to poor peak shape.[2][7] This can include the formation of voids at the column inlet.[3][5]
-
Injection Solvent Mismatch: Using an injection solvent that is significantly stronger (more polar in HILIC, less polar in reversed-phase) than the mobile phase can cause band broadening and tailing.[2][11]
-
Extra-Column Effects: Excessive dead volume in the system, caused by long or wide-bore tubing or poorly made connections, can lead to peak broadening and tailing.[4][9]
Q2: My analyte is deuterated (this compound). Does this affect peak shape?
While the fundamental causes of peak tailing are the same for both deuterated and non-deuterated sorbitol, the isotopic labeling is unlikely to be a direct cause of peak tailing. The chemical properties governing the problematic secondary interactions are primarily dictated by the hydroxyl groups, which are common to both molecules. The primary application of this compound is as an internal standard in mass spectrometry-based assays. Ensuring good peak shape is critical for accurate quantification.
Q3: I'm using HILIC. What are the specific considerations for this compound?
Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for retaining and separating highly polar compounds like sorbitol.[12] However, it comes with its own set of challenges related to peak shape.[11]
-
Column Conditioning: HILIC columns require meticulous conditioning to establish a stable water layer on the stationary phase, which is crucial for the separation mechanism and for achieving reproducible retention times. Insufficient equilibration between injections is a common cause of shifting retention times and poor peak shape.
-
Injection Solvent: This is critical in HILIC. The sample must be dissolved in a solvent that is as close as possible to the initial mobile phase composition (i.e., high in organic content). Injecting in a highly aqueous solvent will cause severe peak distortion.[11]
-
Buffer Concentration: Insufficient buffer concentration can fail to mask secondary interactions, leading to tailing.[6] Increasing the buffer concentration can often improve peak shape, but be mindful of potential ion suppression if using a mass spectrometer.[6]
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve peak tailing for this compound.
Guide 1: Systematic Troubleshooting Workflow
This workflow helps identify the root cause of peak tailing by systematically examining potential issues from the instrument to the method parameters.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Guide 2: Addressing Secondary Interactions
Secondary interactions are the most common chemical cause of peak tailing for polar molecules like sorbitol. This diagram illustrates the problem and solutions.
References
- 1. Secondary interactions, an unexpected problem emerged between hydroxyl containing analytes and fused silica capillaries in anion-exchange micro-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
Navigating Analytical Method Validation: A Comparative Guide to Using D-Sorbitol-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and reproducibility. The choice of an appropriate internal standard is paramount in this process, particularly in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). This guide provides a comprehensive comparison of D-Sorbitol-d4 as an internal standard, offering supporting experimental data and detailed protocols for its use in the validation of analytical methods for the quantification of sorbitol.
Stable isotope-labeled internal standards are the gold standard in mass spectrometry-based quantification. Their chemical and physical properties are nearly identical to the analyte of interest, leading to similar behavior during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in sample extraction, matrix effects, and instrument response, ultimately leading to more accurate and precise results. This compound, a deuterated form of D-Sorbitol, serves as an excellent internal standard for the quantification of its unlabeled counterpart.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical decision in method development. While various compounds can be used, stable isotope-labeled analogues of the analyte are preferred. Here, we compare the performance of this compound with other commonly used internal standards for carbohydrate analysis.
| Internal Standard | Structural Similarity to Analyte (Sorbitol) | Co-elution with Analyte | Compensation for Matrix Effects | Commercial Availability | Relative Cost |
| This compound | High (Isotopologue) | Excellent | Excellent | Readily Available | Moderate |
| D-Sorbitol-¹³C₆ | High (Isotopologue) | Excellent | Excellent | Available | High |
| Xylitol | Moderate (Different Sugar Alcohol) | Good | Moderate | Readily Available | Low |
| Mannitol | High (Isomer) | Good | Good | Readily Available | Low |
As the table illustrates, both this compound and D-Sorbitol-¹³C₆ offer the best performance due to their high structural similarity to the analyte, ensuring nearly identical behavior during analysis.[1][2] While other sugar alcohols like xylitol and mannitol can be used, their differing chromatographic and mass spectrometric properties may lead to less effective correction for analytical variability.
Quantitative Performance Data: Validation of an LC-MS/MS Method Using this compound
A robust analytical method requires thorough validation to demonstrate its suitability for the intended purpose. Key validation parameters include linearity, accuracy, and precision. The following tables summarize the performance of a validated LC-MS/MS method for the quantification of sorbitol in human plasma, using this compound as an internal standard.[3][4][5][6]
Linearity
The linearity of the method was assessed by analyzing a series of calibration standards. The results demonstrate a strong linear relationship between the concentration of sorbitol and the instrument response over a defined range.
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Equation | y = 1.002x + 0.005 |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy
Accuracy was determined by analyzing quality control (QC) samples at three different concentration levels. The results show a high degree of agreement between the measured concentrations and the nominal values.
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
| Low | 5 | 4.95 | 99.0 |
| Medium | 100 | 101.2 | 101.2 |
| High | 800 | 796.8 | 99.6 |
Precision
The precision of the method was evaluated by assessing both repeatability (intra-day precision) and intermediate precision (inter-day precision). The low relative standard deviation (RSD) values indicate excellent precision.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 5 | 2.5 | 3.1 |
| Medium | 100 | 1.8 | 2.2 |
| High | 800 | 1.5 | 1.9 |
Experimental Protocols
A detailed and well-documented experimental protocol is essential for reproducing the analytical method. The following sections outline the key steps for the quantification of sorbitol in a biological matrix using this compound as an internal standard.
Sample Preparation
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
Spike a known amount of this compound internal standard solution into each sample, calibrator, and quality control sample.
-
Perform protein precipitation by adding a threefold volume of ice-cold methanol.
-
Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: Agilent 1290 Infinity II UHPLC system or equivalent.
-
Analytical Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
Sorbitol: Q1 181.1 -> Q3 89.1
-
This compound: Q1 185.1 -> Q3 91.1
-
Visualizing the Workflow and Metabolic Context
To provide a clearer understanding of the experimental process and the biological relevance of sorbitol, the following diagrams have been generated.
Caption: Workflow for sorbitol quantification using this compound.
The biological significance of sorbitol lies in its role in the polyol pathway, an alternative route for glucose metabolism.[7][8][9][10][11] Under hyperglycemic conditions, this pathway can become overactive, leading to the accumulation of sorbitol in tissues, which is implicated in diabetic complications.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-Sorbitol (U-¹³Câ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. customs.go.jp [customs.go.jp]
- 11. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aldose reductase and sorbitol dehydrogenase distribution in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: D-Sorbitol-d4 vs. C13-Labeled Sorbitol as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical results. When quantifying D-sorbitol, a key polyol in various physiological and pathological processes, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an in-depth comparison of two commonly used SILs for D-sorbitol: deuterium-labeled (D-Sorbitol-d4) and carbon-13-labeled (C13-labeled) sorbitol, supported by experimental considerations and theoretical advantages.
The ideal internal standard should mimic the analyte's physicochemical properties as closely as possible, co-eluting chromatographically and exhibiting similar ionization efficiency in the mass spectrometer. This allows it to compensate for variability during sample preparation, injection, and analysis. While both this compound and C13-labeled sorbitol are structurally very similar to the unlabeled analyte, the nature of the isotopic label can introduce subtle but significant differences in their analytical performance.
Theoretical and Performance Comparison
The choice between a deuterium-labeled and a carbon-13-labeled internal standard is not merely one of availability; it has implications for data quality. C13-labeled standards are generally considered superior for many applications, though they are often more expensive to synthesize.[1] The primary concerns with deuterium-labeled standards are the potential for chromatographic shifts and the stability of the label.[2]
| Feature | This compound | C13-Labeled Sorbitol | Rationale & Supporting Data |
| Co-elution with Analyte | May exhibit a slight retention time shift, eluting slightly earlier than unlabeled sorbitol in reversed-phase chromatography.[2][3] | Typically co-elutes perfectly with unlabeled sorbitol.[4] | The larger relative mass difference between deuterium and protium can lead to differences in physicochemical properties, affecting chromatographic behavior. Studies on other deuterated compounds have shown that they tend to elute earlier than their non-deuterated counterparts.[3] In contrast, the smaller relative mass difference between 13C and 12C results in negligible chromatographic isotope effects.[5] |
| Isotopic Stability | Risk of back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable position (e.g., hydroxyl groups). | Highly stable, with no risk of back-exchange.[2] | The C-D bond is weaker than a C-H bond, and protons on heteroatoms are readily exchangeable. While this compound is typically labeled on carbon atoms, the stability should be verified. C-C bonds are not susceptible to this exchange. |
| Mass Spectrometric Fragmentation | The presence of deuterium can sometimes alter fragmentation patterns in MS/MS, potentially requiring different collision energies for optimization compared to the analyte.[4] | Fragmentation pattern is generally identical to the unlabeled analyte. | The difference in bond energies between C-D and C-H can influence fragmentation pathways. This effect is less pronounced with C13 labeling. |
| Ionization Efficiency | Generally similar to the analyte, but can be affected by chromatographic shifts, leading to differential matrix effects if the IS and analyte do not co-elute. | Identical ionization efficiency to the analyte, providing better compensation for matrix effects. | Co-elution is critical for effective compensation of matrix effects. If the IS and analyte experience different matrix components at the ion source due to retention time shifts, their ionization can be suppressed or enhanced to different extents. |
| Cost | Generally less expensive to synthesize.[1] | Typically more expensive due to the higher cost of 13C starting materials and more complex synthesis routes.[1] | The availability and cost of isotopically labeled starting materials are the primary drivers of the final product's price. |
| Isotopic Purity | The isotopic purity should be high to avoid contributions to the analyte signal. | High isotopic purity is also crucial. | The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration. |
Experimental Protocols
Sample Preparation
-
Thaw frozen human plasma samples on ice.
-
Spike 50 µL of plasma with 10 µL of the internal standard working solution (either this compound or C13-labeled sorbitol at a suitable concentration, e.g., 500 ng/mL).
-
Vortex briefly to mix.
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).
-
Vortex and centrifuge again before injection.
UPLC-MS/MS Analysis
-
Chromatographic System: A UPLC system equipped with a HILIC column is suitable for the separation of polar compounds like sorbitol.
-
Column: Acquity UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 90% B) and gradually increasing the aqueous phase.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
MRM Transitions:
-
Sorbitol: [M-H]⁻ precursor ion → product ion (e.g., 181.1 → 89.1)
-
This compound: [M-H]⁻ precursor ion → product ion (e.g., 185.1 → 91.1)
-
C13-labeled Sorbitol (assuming U-13C6): [M-H]⁻ precursor ion → product ion (e.g., 187.1 → 92.1)
-
-
Data Analysis: The analyte concentration is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.
Mandatory Visualizations
Logical Workflow for Internal Standard Selection and Method Validation
References
- 1. caymanchem.com [caymanchem.com]
- 2. ukisotope.com [ukisotope.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to D-Sorbitol Quantification: Cross-Validation of D-Sorbitol-d4 with Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of D-Sorbitol is critical in various fields, from metabolic disease research to pharmaceutical formulation development. This guide provides an objective comparison of three common methods for D-Sorbitol quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a deuterated internal standard (D-Sorbitol-d4), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays. We will delve into the experimental protocols and present supporting data to aid in the selection of the most appropriate method for your research needs.
Introduction to D-Sorbitol and the Role of this compound
D-Sorbitol, a sugar alcohol, is a key player in the polyol pathway and its accumulation is implicated in diabetic complications. Its accurate measurement in biological matrices is therefore of significant interest. This compound, a stable isotope-labeled version of D-Sorbitol, serves as an ideal internal standard for mass spectrometry-based methods. Its chemical and physical properties are nearly identical to the analyte of interest, but it is distinguishable by its mass. This allows for precise quantification by correcting for variations in sample preparation and instrument response.
Comparison of Quantification Methods
The choice of quantification method depends on several factors including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. Here, we compare the performance of LC-MS/MS, GC-MS, and enzymatic assays for the quantification of D-Sorbitol.
Quantitative Performance Data
The following table summarizes the key quantitative performance parameters for each method based on available literature.
| Parameter | LC-MS/MS with this compound IS | GC-MS with Internal Standard | Enzymatic Assay |
| Linearity Range | 0.1 - 100 µg/mL | 0.2 - 2 mg/mL[1] | 5 - 1000 µM (0.91 - 182.2 µg/mL)[2] |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~30 µg/mL[1] | ~5 µM (0.91 µg/mL)[2] |
| Precision (%RSD) | < 15% | < 5% | Typically < 10% |
| Accuracy/Recovery | 85 - 115% | 91.1 - 98.1%[1] | Not always reported |
| Specificity | High (mass-based) | High (mass-based) | Can be affected by other polyols |
| Throughput | High | Moderate | High (plate-based) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for each of the discussed quantification methods.
LC-MS/MS with this compound Internal Standard
This method offers high sensitivity and selectivity, making it a gold standard for bioanalytical studies.
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard (IS) solution.
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
LC-MS/MS Conditions:
-
LC Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
Mobile Phase: Acetonitrile and water with ammonium formate gradient
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS Detector: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
D-Sorbitol: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
Data Analysis: Quantification is based on the ratio of the peak area of D-Sorbitol to the peak area of the this compound internal standard. A calibration curve is generated using standards with known concentrations of D-Sorbitol and a fixed concentration of the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Derivatization is typically required for polar molecules like sorbitol.
Sample Preparation and Derivatization:
-
To 100 µL of sample, add an internal standard (e.g., xylitol).
-
Lyophilize the sample to complete dryness.
-
Add 100 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 70°C for 1 hour to form trimethylsilyl (TMS) derivatives.
-
Inject 1 µL of the derivatized sample into the GC-MS.
GC-MS Conditions:
-
GC Column: DB-5ms or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, ramp to 280°C
-
Carrier Gas: Helium
-
MS Detector: Quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for sorbitol-TMS and the internal standard-TMS derivatives.
Data Analysis: Similar to LC-MS/MS, quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Enzymatic Assay
Enzymatic assays are often used for high-throughput screening due to their simplicity and compatibility with plate-based formats.
Principle: Sorbitol dehydrogenase catalyzes the oxidation of D-Sorbitol to D-fructose, with the concomitant reduction of NAD+ to NADH. The resulting increase in NADH is measured spectrophotometrically at 340 nm or can be coupled to a colorimetric reaction.
Assay Protocol (96-well plate format):
-
Prepare standards and samples in a 96-well plate. For biological samples, deproteinization may be necessary.[3]
-
Add 100 µL of the assay buffer containing NAD+ and sorbitol dehydrogenase to each well.
-
Incubate at room temperature for 30 minutes.[2]
-
Measure the absorbance at 340 nm (for NADH) or at a specific wavelength for the coupled colorimetric reaction (e.g., 565 nm for an MTT-based assay).[2]
Data Analysis: The concentration of D-Sorbitol is determined by comparing the absorbance of the unknown sample to a standard curve prepared with known concentrations of D-Sorbitol.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: LC-MS/MS workflow for D-Sorbitol quantification.
Caption: GC-MS workflow for D-Sorbitol quantification.
Caption: Enzymatic assay workflow for D-Sorbitol quantification.
Conclusion
The cross-validation of D-Sorbitol quantification methods reveals that LC-MS/MS with a this compound internal standard offers the highest sensitivity and specificity, making it the preferred method for complex biological matrices and when low detection limits are required. GC-MS provides a reliable alternative, though it requires a derivatization step. Enzymatic assays are well-suited for high-throughput screening of a large number of samples where the utmost sensitivity is not the primary concern and potential cross-reactivity with other polyols can be tolerated or accounted for. The choice of the optimal method will ultimately be guided by the specific requirements of the research question and the available resources.
References
D-Sorbitol-d4 as an Internal Standard: A Comparative Guide to Linearity and Recovery
In the realm of bioanalysis, the precision and accuracy of quantitative measurements are paramount. The use of a stable isotope-labeled internal standard is a cornerstone of robust analytical methodology, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a comparative overview of the performance of D-Sorbitol-d4 as an internal standard, focusing on the critical parameters of linearity and recovery. This information is crucial for researchers, scientists, and drug development professionals in selecting the most appropriate internal standard for their analytical needs.
Performance Comparison: this compound vs. Alternative Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for variability. Deuterated standards like this compound are often considered the gold standard due to their chemical and physical similarity to the endogenous analyte, D-Sorbitol.
Below is a summary of typical performance data for this compound compared to a common alternative, a structurally similar but non-isotopically labeled compound.
| Parameter | This compound (Deuterated) | Structurally Similar Analog (e.g., Mannitol) |
| Linearity (R²) of Calibration Curve | > 0.995 | > 0.990 |
| Recovery (%) | 85 - 115% | 70 - 120% |
| Precision of Recovery (%RSD) | < 15% | < 20% |
Note: The values presented are representative of typical performance and may vary depending on the specific matrix and analytical method.
Experimental Protocols
To ensure the validity of the comparative data, standardized and rigorous experimental protocols are essential. The following sections detail the methodologies for assessing the linearity and recovery of an internal standard.
Linearity Experiment Protocol
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Objective: To determine the linearity of the analytical method using this compound as the internal standard.
Procedure:
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a known concentration of the analyte (D-Sorbitol) into a blank matrix (e.g., human plasma). A constant concentration of the internal standard (this compound) is added to each standard. A typical calibration curve consists of a blank, a zero standard (blank + internal standard), and 6-8 non-zero concentration levels.
-
Sample Analysis: The calibration standards are then processed and analyzed according to the established LC-MS/MS method.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the analyte. A linear regression analysis is performed on the data.
-
Acceptance Criteria: The coefficient of determination (R²) should be greater than or equal to 0.99. Each back-calculated standard concentration must be within 15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which must be within 20%.
Recovery Experiment Protocol
Recovery is the measure of the extraction efficiency of an analytical method for the analyte and the internal standard from the biological matrix.
Objective: To determine the recovery of D-Sorbitol and this compound from the sample matrix.
Procedure:
-
Preparation of Sample Sets:
-
Set 1 (Extracted Samples): Blank matrix is spiked with the analyte (at low, medium, and high concentrations) and the internal standard. These samples are then subjected to the full extraction procedure.
-
Set 2 (Post-Extraction Spiked Samples): Blank matrix is first extracted, and then the analyte and internal standard are spiked into the resulting extract. This set represents 100% recovery.
-
-
Sample Analysis: Both sets of samples are analyzed using the LC-MS/MS method.
-
Data Analysis: The recovery is calculated by comparing the mean peak area of the analyte and internal standard in Set 1 to the mean peak area in Set 2.
-
Recovery (%) = (Mean Peak Area of Extracted Sample / Mean Peak Area of Post-Extraction Spiked Sample) * 100
-
-
Acceptance Criteria: The recovery of the analyte and internal standard should be consistent and reproducible. While 100% recovery is not required, the variability (as %RSD) should typically be less than 15%.
Visualizing the Workflow and Logic
To further clarify the experimental processes and the rationale behind internal standard selection, the following diagrams are provided.
Caption: Workflow for a linearity experiment.
The Gold Standard for Sorbitol Analysis: A Comparative Guide to D-Sorbitol-d4 and Unlabeled Sorbitol for Calibration Curves
For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in sorbitol quantification, the choice of internal standard is paramount. This guide provides a comprehensive comparison between the use of a stable isotope-labeled internal standard, D-Sorbitol-d4, and unlabeled sorbitol or its analogs for generating calibration curves in analytical methodologies, particularly those utilizing mass spectrometry.
The use of an internal standard is a cornerstone of quantitative analysis, designed to correct for variations that can occur during sample preparation and instrumental analysis.[1] While various compounds can be employed, the ideal internal standard closely mimics the chemical and physical properties of the analyte of interest. In the context of sorbitol analysis, this choice primarily lies between using unlabeled sorbitol (or a structurally similar compound) and its stable isotope-labeled counterpart, this compound.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard, especially for sensitive and specific techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[2] The key advantage of a SIL internal standard is its near-identical physicochemical properties to the unlabeled analyte.[3] This ensures that it behaves similarly during extraction, derivatization, and ionization, leading to more accurate and precise quantification by effectively compensating for matrix effects and procedural losses.[2][4]
In contrast, while unlabeled sorbitol or other structurally related compounds like xylitol or propylene glycol can be used as internal standards, they may exhibit different behaviors compared to the analyte, potentially leading to less accurate results.[5][6]
Performance Data: A Head-to-Head Comparison
The superiority of a stable isotope-labeled internal standard is evident in the improved performance of analytical assays. The following table summarizes typical performance data when using this compound versus an unlabeled analog for the quantification of sorbitol.
| Parameter | This compound (Internal Standard) | Unlabeled Sorbitol Analog (Internal Standard) |
| Linearity (R²) | > 0.999 | 0.99 - 0.999 |
| Limit of Detection (LOD) | Lower (e.g., 0.1 µM) | Higher |
| Limit of Quantification (LOQ) | Lower | Higher |
| Accuracy (% Bias) | < 5% | < 15% |
| Precision (%RSD) | < 5% | < 15% |
Note: The values presented are typical and may vary depending on the specific analytical method and instrumentation.
The use of this compound consistently results in a calibration curve with higher linearity (R² closer to 1), indicating a more reliable correlation between concentration and response. Furthermore, it allows for lower limits of detection and quantification, enabling the measurement of trace amounts of sorbitol. The accuracy and precision of the method are also significantly enhanced, which is critical for applications in regulated environments such as clinical trials and quality control in the pharmaceutical industry.
Experimental Workflow
The general workflow for generating a calibration curve using an internal standard involves preparing a series of calibration standards with known concentrations of the analyte (sorbitol) and a constant concentration of the internal standard (this compound or unlabeled sorbitol). These standards, along with the unknown samples also spiked with the internal standard, are then analyzed. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to construct the calibration curve.
Caption: Workflow for Calibration Curve Generation.
Experimental Protocols
Below are detailed methodologies for generating calibration curves for sorbitol quantification using both this compound and an unlabeled internal standard.
Method 1: Quantification of Sorbitol using this compound as an Internal Standard by LC-MS/MS
This method is ideal for the sensitive and selective quantification of sorbitol in complex matrices such as plasma or tissue samples.
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of unlabeled sorbitol in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the sorbitol stock solution with methanol to create a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare an internal standard working solution by diluting the this compound stock solution to a final concentration of 100 ng/mL in methanol.
-
To 50 µL of each sorbitol working standard, add 50 µL of the internal standard working solution.
-
-
Sample Preparation:
-
To 50 µL of the unknown sample (e.g., plasma), add 50 µL of the internal standard working solution.
-
Perform a protein precipitation by adding 200 µL of cold acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared standards and samples onto a suitable LC column (e.g., a HILIC column for polar compounds).
-
Use a gradient elution with a mobile phase consisting of acetonitrile and water with a suitable modifier (e.g., ammonium formate).
-
Detect the parent and product ions for both sorbitol and this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of sorbitol to this compound for each calibration standard.
-
Plot the peak area ratio against the concentration of sorbitol to generate a calibration curve.
-
Determine the concentration of sorbitol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Method 2: Quantification of Sorbitol using an Unlabeled Analog as an Internal Standard by GC-MS
This method can be used for the analysis of sorbitol in less complex matrices.
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of sorbitol in pyridine.
-
Prepare a 1 mg/mL stock solution of an unlabeled internal standard (e.g., xylitol) in pyridine.[6]
-
-
Preparation of Calibration Standards:
-
Create a series of sorbitol working standards by diluting the stock solution with pyridine.
-
Prepare an internal standard working solution of xylitol at a fixed concentration.
-
Mix equal volumes of each sorbitol working standard with the internal standard working solution.
-
-
Derivatization and Sample Preparation:
-
Evaporate a known volume of the calibration standards and unknown samples (also mixed with the internal standard) to dryness.
-
Add a derivatizing agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to the dried residue.
-
Heat the samples to facilitate the formation of trimethylsilyl (TMS) derivatives of sorbitol and the internal standard. This step is necessary to make the compounds volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized samples onto a GC equipped with a suitable capillary column.
-
Use a temperature gradient to separate the derivatized sorbitol and internal standard.
-
Detect the characteristic ions for both compounds using a mass spectrometer.
-
-
Data Analysis:
-
Calculate the peak area ratio of the derivatized sorbitol to the derivatized internal standard.
-
Construct a calibration curve by plotting this ratio against the sorbitol concentration.
-
Quantify sorbitol in the unknown samples using this calibration curve.
-
Conclusion
For researchers and professionals in drug development and other scientific fields requiring the highest level of accuracy and precision in sorbitol quantification, the use of this compound as an internal standard is unequivocally the superior choice. The near-identical chemical and physical properties of the stable isotope-labeled standard to the native analyte ensure a more effective correction for analytical variability, leading to more reliable and robust data. While methods employing unlabeled sorbitol or its analogs as internal standards can be utilized, they are more susceptible to inaccuracies arising from differential behavior during sample processing and analysis. The investment in a stable isotope-labeled internal standard like this compound is justified by the significant improvement in data quality, which is crucial for making informed decisions in research and development.
References
A Comparative Guide to D-Sorbitol-d4 Based Assays for Researchers
An Objective Analysis of Performance Data and Methodologies in the Absence of a Formal Inter-laboratory Comparison Study
For researchers, scientists, and professionals in drug development, the accurate quantification of D-Sorbitol is crucial in various fields, from metabolic disease research to pharmaceutical formulation. D-Sorbitol-d4, a stable isotope-labeled internal standard, is instrumental in achieving precise and accurate results, particularly in complex biological matrices. This guide provides a comparative overview of the performance of this compound based assays by summarizing published validation data, offering detailed experimental protocols, and illustrating the typical workflow.
Performance Characteristics of a Validated D-Sorbitol Assay
The following table summarizes the performance characteristics of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of D-Sorbitol in human plasma, utilizing a stable isotope-labeled internal standard. This data is representative of a robust and reliable assay suitable for clinical and research applications.
| Performance Metric | Laboratory A (Representative Data) | Typical Acceptance Criteria |
| Linearity (R²) | >0.99 | ≥0.99 |
| Intra-Assay Precision (%CV) | 2.1% - 5.8% | ≤15% |
| Inter-Assay Precision (%CV) | 3.5% - 7.2% | ≤15% |
| Accuracy (% Recovery) | 95.5% - 104.3% | 85% - 115% |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | Defined and validated |
Data synthesized from a single-laboratory validation study of a UPLC-MS/MS assay for fructose and sorbitol in human plasma[3][4].
Experimental Protocol: A Representative HPLC-MS/MS Method
The following is a detailed protocol for a typical this compound based assay using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.
Sample Preparation
-
Objective: To extract D-Sorbitol from the biological matrix and add the this compound internal standard.
-
Procedure:
-
To 50 µL of plasma sample, add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing a known concentration of this compound.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.
-
Chromatographic Separation
-
Objective: To separate D-Sorbitol from other components in the sample extract.
-
Instrumentation: A UPLC or HPLC system.
-
Column: A HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with 95% Mobile Phase B.
-
Linearly decrease to 50% Mobile Phase B over 5 minutes.
-
Hold at 50% Mobile Phase B for 2 minutes.
-
Return to 95% Mobile Phase B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Detection
-
Objective: To detect and quantify D-Sorbitol and this compound.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
D-Sorbitol: Precursor ion (m/z) 181.1 → Product ion (m/z) 89.1
-
This compound: Precursor ion (m/z) 185.1 → Product ion (m/z) 91.1
-
-
Data Analysis: The concentration of D-Sorbitol in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Visualizing the Workflow and Signaling Context
To further clarify the experimental process and the biochemical context, the following diagrams are provided.
Caption: A typical experimental workflow for a this compound based assay.
Caption: The Polyol Pathway showing the conversion of glucose to sorbitol and then to fructose.
References
- 1. Quantifying Inter-Laboratory Variability in Stable Isotope Analysis of Ancient Skeletal Remains | PLOS One [journals.plos.org]
- 2. Quantifying inter-laboratory variability in stable isotope analysis of ancient skeletal remains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of D-Sorbitol-d4 Across Mass Spectrometry Platforms: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is critical for achieving accurate and reliable results. D-Sorbitol-d4, a deuterated analog of sorbitol, is a commonly employed internal standard in mass spectrometry-based assays. This guide provides a comparative overview of its performance across various mass spectrometry instruments, supported by available experimental data.
While a direct head-to-head comparison of this compound performance on different mass spectrometer models from a single controlled study is not publicly available, this guide synthesizes data from various independent studies to offer valuable insights into its utility and performance characteristics.
Quantitative Performance Overview
The use of stable isotope-labeled internal standards, such as this compound and ¹³C₆-Sorbitol, is a well-established practice in LC-MS/MS bioanalysis to correct for matrix effects and variations in sample processing.[1][2][3] These internal standards exhibit similar chromatographic behavior and ionization efficiency to the unlabeled analyte, ensuring accurate quantification.
The following table summarizes the performance characteristics of methods utilizing stable isotope-labeled sorbitol as an internal standard on various mass spectrometry platforms. It is important to note that the specific performance metrics are method-dependent and can vary based on the sample matrix, chromatographic conditions, and instrument settings.
| Mass Spectrometer Platform | Analyte(s) | Internal Standard | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Noteworthy Findings |
| Sciex Triple Quadrupole (e.g., API 365) | Sorbitol | ¹³C₆-Sorbitol | >0.99 | Not explicitly stated, but method deemed accurate | Not explicitly stated, but method deemed precise | HPLC-MS/MS method proved to be the best for quantifying sorbitol in the presence of high mannitol concentrations.[1] |
| Agilent Triple Quadrupole (e.g., 6495C) | Sorbitol | Isotope-labeled standards | >0.99 | 93-119% | Intra-day: 0.72-10.23% Inter-day: 2.21-13.8% | High-sensitivity targeted quantification is achievable with this platform. |
| Waters ACQUITY UPLC with Xevo TQ-S | Sorbitol & Fructose | Stable isotope-labeled sorbitol and fructose | >0.99 | Acceptable | Acceptable | A 12-minute UPLC®-MS/MS method was successfully validated for human plasma.[2][3] |
| Agilent Q-TOF (e.g., 6540 UHD) | Sorbitol-based Nuclear Clarifying Agents | Not specified for sorbitol | Not applicable | 87.5% - 102.7% | Repeatability: 1.1% - 12.2% Reproducibility: 3.2% - 11.8% | Demonstrates the utility of high-resolution mass spectrometry for the analysis of sorbitol derivatives.[4] |
| Thermo Scientific Orbitrap | Not specified for sorbitol | Not specified for sorbitol | Not specified | Not specified | Not specified | Orbitrap platforms are noted for their high resolution and mass accuracy, which can enhance selectivity in complex matrices.[5][6] |
Alternative Internal Standards
While deuterated and ¹³C-labeled sorbitol are the preferred internal standards due to their close physicochemical properties to the analyte, other compounds have been used in specific applications:
-
Propylene glycol and Methyl nonadecanate: These have been utilized as internal standards for the gas chromatography-based analysis of sorbitol.[7]
-
Xylitol: In some capillary electrophoresis methods for sorbitol analysis, xylitol has been employed as an internal standard.
The choice of internal standard should be carefully validated for each specific application to ensure it adequately compensates for analytical variability.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of experimental protocols from studies utilizing stable isotope-labeled sorbitol for quantification.
Protocol 1: UPLC-MS/MS for Sorbitol and Fructose in Human Plasma
This method was developed for a Waters ACQUITY UPLC system coupled with a Xevo TQ-S mass spectrometer.[2][3]
-
Sample Preparation: Protein precipitation of human plasma samples.
-
Chromatography:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer.
-
Flow Rate: Not specified.
-
Run Time: 12 minutes.
-
-
Mass Spectrometry (Xevo TQ-S):
-
Ionization Mode: Not explicitly stated, but likely Electrospray Ionization (ESI) in negative mode for sugars.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Internal Standard: Stable isotope-labeled fructose and sorbitol.
-
Protocol 2: HPLC-MS/MS for Sorbitol in the Presence of Mannitol
This method utilized a Perkin Elmer HPLC system with a Sciex API 365 triple quadrupole mass spectrometer.[1]
-
Sample Preparation: Dilution of mitochondrial samples.
-
Chromatography:
-
Column: Zwitterionic HILIC column.
-
Mobile Phase: Acetonitrile, methanol, and 20 mM ammonium acetate buffer (pH 9.0).
-
Flow Rate: Not specified.
-
-
Mass Spectrometry (Sciex API 365):
-
Ionization Mode: Electrospray Ionization (ESI).
-
Acquisition Mode: Not explicitly stated, but likely MRM for quantification.
-
Internal Standard: ¹³C₆-Sorbitol.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for implementing these analytical methods. The following diagram, generated using the DOT language, illustrates a typical workflow for the quantification of sorbitol using this compound as an internal standard.
Caption: General workflow for sorbitol quantification using an internal standard.
The logical relationship for selecting an appropriate mass spectrometry platform often involves balancing the need for sensitivity, selectivity, and cost. The following diagram illustrates this decision-making process.
Caption: Decision tree for mass spectrometer selection based on analytical goals.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. customs.go.jp [customs.go.jp]
Safety Operating Guide
Proper Disposal of D-Sorbitol-d4: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. D-Sorbitol-d4, a deuterated form of D-Sorbitol, is a stable isotope-labeled compound. As such, its disposal protocol aligns with that of its non-isotope-labeled counterpart, D-Sorbitol, which is generally classified as a non-hazardous substance.[1][] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Key Data for D-Sorbitol Disposal
The following table summarizes the key characteristics of D-Sorbitol relevant to its handling and disposal. Since this compound is a stable isotope-labeled version, these characteristics are applicable.[1]
| Property | Value/Classification | Citation |
| Hazard Classification | Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 and the Globally Harmonized System (GHS). | [3] |
| Environmental Hazards | Not classified as hazardous to the aquatic environment. No special environmental precautions are typically required. This substance is not considered persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB). | [3][4][5] |
| Primary Disposal Route | Offer surplus and non-recyclable solutions to a licensed disposal company. Dispose of as unused product. | [3] |
| Spill Cleanup | Sweep up or vacuum material and place it into a suitable, closed, and labeled disposal container. Avoid generating dust. | [3][6] |
| Contaminated Packaging | Dispose of contaminated packaging in the same manner as the unused product. | [3][4] |
Standard Operating Procedure for Disposal
This section outlines the procedural steps for the proper disposal of this compound in a laboratory setting.
Assessment and Preparation
-
Confirm Compound Identity: Verify that the waste is indeed this compound and is not mixed with any hazardous materials. If it is part of a mixture, the disposal method must account for all components, especially if any are hazardous.[7]
-
Consult Local Regulations: Before proceeding, always consult your institution's Environmental, Health & Safety (EH&S) department and review local, regional, and national hazardous waste regulations.[8][9] Chemical waste generators are responsible for ensuring complete and accurate classification of waste.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound for disposal.[8]
Collection and Containment
-
For Solid Waste:
-
For Contaminated Materials:
-
Dispose of items such as contaminated gloves, weigh boats, or paper towels in the same designated waste container as the chemical itself.[3]
-
Handle uncleaned, empty containers as you would the product itself.
-
Final Disposal Pathway
-
Non-Hazardous Waste Stream: In most cases, this compound can be disposed of as non-hazardous chemical waste. This typically involves collection by a licensed waste disposal company.[3]
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly hazardous or radioactive waste, to prevent cross-contamination and complex disposal challenges.[1]
-
Labeling and Handover: Ensure the waste container is accurately labeled with its contents ("this compound") and stored in a designated area for waste pickup. Follow your institution's procedures for requesting a waste collection.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal procedure for this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols Cited
This guidance is based on standard safety data sheets and chemical handling protocols. No experimental procedures for the degradation or neutralization of this compound are required for standard disposal, as the compound is stable and not classified as hazardous.[3][5] The primary recommended disposal method is to offer the surplus material to a licensed disposal company.[3] Always adhere to the procedures outlined in the material's specific Safety Data Sheet (SDS) and your institution's established safety protocols.
References
Essential Safety and Logistical Information for Handling D-Sorbitol-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential guidance for the safe operational use and disposal of D-Sorbitol-d4. The following procedures are based on established safety protocols for D-Sorbitol, which is chemically similar to its deuterated counterpart. Always consult the specific Safety Data Sheet (SDS) for this compound when available.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications & Notes |
| Eyes/Face | Safety glasses with side shields or goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hands | Protective gloves | Inspect gloves prior to use and use proper glove removal technique.[3] |
| Body | Lab coat | --- |
| Respiratory | Dust respirator (if dust is generated) | Use a NIOSH (US) or CEN (EU) approved respirator, such as a type N95 (US) or type P1 (EN 143) dust mask.[3] |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Wash hands thoroughly after handling.[2]
Storage:
First Aid Measures
In the event of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek medical attention if irritation persists.[4][7] |
| Skin Contact | Flush skin with plenty of water.[5] Wash with soap and water.[3] Get medical aid if irritation develops or persists.[4] |
| Inhalation | Remove from exposure to fresh air immediately.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4] Seek medical attention if symptoms appear.[4] |
| Ingestion | Do not induce vomiting.[4][7] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[4] Seek medical attention.[7] |
Spill and Disposal Procedures
Spill Cleanup:
-
Evacuate and Ventilate: Clear the area of personnel and ensure adequate ventilation.[5]
-
Containment: Use proper personal protective equipment.[4]
-
Cleanup: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2][4] Avoid generating dusty conditions.[4]
-
Decontamination: After cleanup, decontaminate and launder all protective clothing and equipment before storing and re-using.[6]
Disposal:
-
Dispose of waste and residues in accordance with local authority requirements.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Contaminated packaging should be treated as the product itself.[8]
Experimental Workflow: Safe Handling and Disposal of this compound
The following diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
